Product packaging for (1-Propyl-1H-pyrazol-4-yl)boronic acid(Cat. No.:CAS No. 847818-57-9)

(1-Propyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B150847
CAS No.: 847818-57-9
M. Wt: 153.98 g/mol
InChI Key: WRPVRKKWSXLHKX-UHFFFAOYSA-N
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Description

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C6H11BN2O2 and its molecular weight is 153.98 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BN2O2 B150847 (1-Propyl-1H-pyrazol-4-yl)boronic acid CAS No. 847818-57-9

Properties

IUPAC Name

(1-propylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVRKKWSXLHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461529
Record name (1-Propyl-1H-pyrazol-4-yl)boronic acid
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Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-57-9
Record name B-(1-Propyl-1H-pyrazol-4-yl)boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=847818-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Propyl-1H-pyrazol-4-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-propyl-1H-pyrazol-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, outlines key experimental protocols, and presents expected characterization data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step sequence starting from pyrazole. This pathway involves the iodination of the pyrazole ring, followed by N-alkylation, and finally, conversion to the boronic acid via its pinacol ester.

A common synthetic route involves the preparation of the pinacol ester of the target boronic acid, which is a stable and readily purifiable intermediate. The free boronic acid can then be obtained by hydrolysis of the pinacol ester if required.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Pyrazole Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole I2, H2O2 PropylIodopyrazole 1-Propyl-4-iodopyrazole Iodopyrazole->PropylIodopyrazole Propyl halide, Base PinacolEster (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester PropylIodopyrazole->PinacolEster 1. i-PrMgCl 2. Isopropoxy-pinacolborane BoronicAcid This compound PinacolEster->BoronicAcid Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodopyrazole

This procedure follows a literature method for the direct iodination of pyrazole.[1][2]

  • Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sodium thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in water, add iodine (1.3 eq).

    • Slowly add 30% hydrogen peroxide (1.1 eq) to the suspension.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodopyrazole.

Step 2: Synthesis of 1-Propyl-4-iodopyrazole

This N-alkylation step is a standard procedure for pyrazoles.

  • Materials: 4-Iodopyrazole, 1-Bromopropane (or 1-iodopropane), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 4-iodopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add 1-bromopropane (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and stir overnight.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-propyl-4-iodopyrazole.

Step 3: Synthesis of this compound pinacol ester

This step utilizes a Grignard exchange reaction followed by borylation.[3]

  • Materials: 1-Propyl-4-iodopyrazole, Isopropylmagnesium chloride (i-PrMgCl), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane), Tetrahydrofuran (THF), n-Heptane.

  • Procedure:

    • Dissolve 1-propyl-4-iodopyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0-10 °C.

    • Slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF.

    • Stir the mixture at this temperature for 1 hour.

    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by slurrying in n-heptane or by column chromatography to yield the pinacol ester as a liquid.[4]

Experimental Workflow

The overall experimental workflow for the synthesis and purification is depicted below.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Borylation Reaction1 Reaction Setup: Pyrazole, I2, H2O2 in Water Workup1 Workup: Quenching, Extraction, Drying Reaction1->Workup1 Purification1 Purification: Concentration Workup1->Purification1 Reaction2 Reaction Setup: 4-Iodopyrazole, Propyl Halide, K2CO3 in ACN Purification1->Reaction2 Workup2 Workup: Filtration, Concentration Reaction2->Workup2 Purification2 Purification: Column Chromatography Workup2->Purification2 Reaction3 Reaction Setup: 1-Propyl-4-iodopyrazole, i-PrMgCl, Boronic Ester in THF Purification2->Reaction3 Workup3 Workup: Quenching, Extraction, Drying Reaction3->Workup3 Purification3 Purification: Slurry/Column Chromatography Workup3->Purification3

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₆H₁₁BN₂O₂153.98White solid (predicted)847818-57-9[5]
This compound pinacol esterC₁₂H₂₁BN₂O₂236.12[4]Liquid[4]847814-69-7[4]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted)DMSO-d₆~7.9 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.8 (sext, 2H, CH₂), ~0.8 (t, 3H, CH₃)
This compound pinacol ester (Analogous)CDCl₃Based on the 1-methyl analog[3]: ~7.7 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~1.3 (s, 12H, pinacol-CH₃), ~0.9 (t, 3H, CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

CompoundSolventChemical Shift (δ, ppm) (Predicted)
This compoundDMSO-d₆~140 (pyrazole-C), ~138 (pyrazole-C), C-B bond not observed, ~52 (N-CH₂), ~23 (CH₂), ~11 (CH₃)
This compound pinacol esterCDCl₃~142 (pyrazole-C), ~140 (pyrazole-C), ~83 (pinacol-C), C-B bond not observed, ~53 (N-CH₂), ~24 (CH₂), ~25 (pinacol-CH₃), ~11 (CH₃)

Mass Spectrometry (MS)

CompoundIonization ModeExpected m/z
This compoundESI+[M+H]⁺ = 155.09
This compound pinacol esterESI+[M+H]⁺ = 237.18

This guide provides a detailed framework for the synthesis and characterization of this compound, empowering researchers to confidently produce and verify this important chemical entity for their research and development endeavors.

References

(1-Propyl-1H-pyrazol-4-yl)boronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Propyl-1H-pyrazol-4-yl)boronic acid, with the CAS Number 847818-57-9, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structural motif is of significant interest in the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via its pinacol ester derivative, and its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the boronic acid functional group at the 4-position makes it a versatile reagent for carbon-carbon bond formation.

Molecular Structure

The molecular structure of this compound is characterized by a propyl group attached to one of the nitrogen atoms of the pyrazole ring and a boronic acid group at the 4-position of the ring.

Molecular Formula: C₆H₁₁BN₂O₂[1]

Molecular Weight: 153.98 g/mol [1]

Physicochemical Data
PropertyValue for this compound Pinacol Ester
CAS Number 827614-69-7
Molecular Formula C₁₂H₂₁BN₂O₂
Molecular Weight 236.12 g/mol
Appearance Liquid
Assay ≥97%
Density 0.996 g/mL at 25 °C
Refractive Index n20/D 1.476

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its more stable pinacol ester precursor. The synthesis of the pinacol ester involves a three-step process starting from pyrazole.

Synthesis of this compound Pinacol Ester

This synthesis is adapted from a general method for 1-alkylpyrazole-4-boronic acid pinacol esters.

Step 1: Iodination of Pyrazole to 4-Iodopyrazole

  • Reaction: Pyrazole is iodinated using iodine and an oxidizing agent to yield 4-iodopyrazole.

  • Protocol:

    • To a solution of pyrazole (1 equivalent) in a suitable solvent such as water or acetonitrile, add iodine (1.0-1.2 equivalents).

    • Add an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-iodopyrazole.

Step 2: N-Alkylation of 4-Iodopyrazole to 1-Propyl-4-iodopyrazole

  • Reaction: 4-Iodopyrazole is alkylated with a propyl halide in the presence of a base.

  • Protocol:

    • To a solution of 4-iodopyrazole (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents).

    • Add 1-bromopropane or 1-iodopropane (1.1-1.3 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield 1-propyl-4-iodopyrazole.

Step 3: Borylation of 1-Propyl-4-iodopyrazole

  • Reaction: 1-Propyl-4-iodopyrazole undergoes a Grignard exchange reaction followed by treatment with an isopropyl pinacol borate to give the desired pinacol ester.

  • Protocol:

    • Dissolve 1-propyl-4-iodopyrazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to a low temperature (-10 to -20 °C).

    • Slowly add a solution of isopropylmagnesium chloride or a similar Grignard reagent (1.0-1.2 equivalents) to perform a halogen-metal exchange.

    • After stirring for 1-2 hours at low temperature, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) (1.0-1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting pinacol ester by column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Borylation Pyrazole Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole I₂, H₂O₂ PropylIodopyrazole 1-Propyl-4-iodopyrazole Iodopyrazole->PropylIodopyrazole CH₃CH₂CH₂Br, K₂CO₃ PinacolEster (1-Propyl-1H-pyrazol-4-yl)boronic acid Pinacol Ester PropylIodopyrazole->PinacolEster 1. i-PrMgCl 2. Isopropyl pinacol borate BoronicAcid (1-Propyl-1H-pyrazol-4-yl)boronic acid PinacolEster->BoronicAcid Hydrolysis (e.g., HCl)

Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling Reactions

The pyrazole moiety is a common scaffold in many kinase inhibitors. This compound can be coupled with various aryl or heteroaryl halides to construct the core structures of these inhibitors.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound or its pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl/Heteroaryl Halide (R-X) CoupledProduct Coupled Product (R-Pyrazolyl-Propyl) ArylHalide->CoupledProduct BoronicAcid This compound BoronicAcid->CoupledProduct Catalyst Pd(0) Catalyst Catalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct

Generalized Suzuki-Miyaura cross-coupling pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists. The synthetic protocols outlined in this guide provide a framework for its preparation and application in the laboratory. Further research into the properties and reactivity of this compound will undoubtedly continue to expand its role in the development of novel chemical entities.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Propyl-1H-pyrazol-4-yl)boronic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development who are working with or have an interest in pyrazole-containing boronic acids.

Introduction

This compound is a heterocyclic organic compound that incorporates a pyrazole ring, a propyl group, and a boronic acid functional group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The boronic acid moiety is a versatile functional group, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and is also known for its ability to reversibly bind with diols, a property exploited in the design of sensors and drug delivery systems. Accurate characterization of this molecule by NMR spectroscopy is crucial for its synthesis, purification, and application in various research and development endeavors.

Predicted ¹H and ¹³C NMR Spectral Data

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring and the propyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole)~7.5 - 7.8s-
H-5 (pyrazole)~7.7 - 8.0s-
-CH₂- (propyl)~4.0 - 4.2t~7.0
-CH₂- (propyl)~1.8 - 2.0sext~7.0
-CH₃ (propyl)~0.8 - 1.0t~7.0
B(OH)₂broad s-

Note: The chemical shifts of the boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbon atoms of the pyrazole ring and the propyl chain. The carbon atom attached to the boron (C-4) is expected to have a broad signal due to quadrupolar relaxation of the boron nucleus.

Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~135 - 140
C-4 (pyrazole)~105 - 110 (broad)
C-5 (pyrazole)~128 - 133
-CH₂- (propyl)~50 - 55
-CH₂- (propyl)~23 - 28
-CH₃ (propyl)~10 - 15

Experimental Protocols

A general experimental protocol for acquiring high-quality NMR spectra of this compound is provided below.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts, particularly of the labile B(OH)₂ protons.

  • Cap the NMR tube and gently agitate it until the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, which is a critical piece of information for professionals in drug development and chemical synthesis. A logical workflow for this synthesis is depicted below.

Synthesis_Workflow Pyrazole 1H-Pyrazole Iodopyrazole 4-Iodo-1H-pyrazole Pyrazole->Iodopyrazole Iodination Propyl_Iodopyrazole 4-Iodo-1-propyl-1H-pyrazole Iodopyrazole->Propyl_Iodopyrazole N-Alkylation (e.g., Propyl bromide, base) Boronic_Ester This compound pinacol ester Propyl_Iodopyrazole->Boronic_Ester Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, base) Target_Compound This compound Boronic_Ester->Target_Compound Hydrolysis (e.g., Acidic workup)

Caption: Synthetic route to this compound.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound, essential for its unambiguous identification and use in further research. The provided protocols and synthetic workflow aim to support scientists in their experimental design and execution.

literature review on the synthesis of N-alkyl pyrazole boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Alkyl Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Its incorporation can enhance biological activity and improve physicochemical properties. N-alkyl pyrazole boronic acids and their esters are key intermediates that enable the facile introduction of this valuable motif into complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for preparing N-alkyl pyrazole boronic acids, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of N-alkyl pyrazole boronic acids can be broadly categorized into two main approaches:

  • N-alkylation of a pre-formed pyrazole boronic acid/ester: This strategy involves the initial synthesis of a pyrazole boronic acid or a more stable derivative like a pinacol ester, followed by the alkylation of the pyrazole nitrogen.

  • Borylation of an N-alkyl pyrazole: This approach begins with the N-alkylation of a pyrazole ring, which is subsequently functionalized with a boronic acid or ester group at a specific position.

The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired regioselectivity of the N-alkylation and borylation steps.

Synthesis of the Pyrazole-4-Boronic Acid Pinacol Ester Core

A common and crucial intermediate is pyrazole-4-boronic acid pinacol ester.[3][5] This compound serves as a versatile building block for subsequent N-alkylation. A prevalent method for its synthesis involves a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and a diboron reagent.

General Workflow for Pyrazole-4-Boronic Acid Pinacol Ester Synthesis

4-Halopyrazole 4-Halopyrazole Mixture Mixture 4-Halopyrazole->Mixture Reaction Reaction Mixture->Reaction Heat (e.g., 80-110 °C) Pinacol Diboron Pinacol Diboron Pinacol Diboron->Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Mixture Base Base Base->Mixture Solvent Solvent Solvent->Mixture Workup Workup Reaction->Workup Purification Purification Workup->Purification Pyrazole-4-boronic acid\npinacol ester Pyrazole-4-boronic acid pinacol ester Purification->Pyrazole-4-boronic acid\npinacol ester

Caption: General workflow for the synthesis of pyrazole-4-boronic acid pinacol ester.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Boc-4-bromopyrazole[6]

A detailed experimental protocol for the synthesis of 1-Boc-4-pyrazole pinacol borate, a precursor to pyrazole-4-boronic acid pinacol ester, is described in the following patent.[6]

Step 1: Synthesis of 1-Boc-4-pyrazole pinacol borate

  • Reagents:

    • 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol)

    • Pinacol diboron (25.4 g, 0.1 mol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.74 g, 0.001 mol)

    • Potassium acetate (19.6 g, 0.2 mol)

    • Ethanol (200 ml)

  • Procedure:

    • Add 1-Boc-4-bromopyrazole, pinacol diboron, Pd(dppf)Cl2, and potassium acetate to a reaction bottle containing ethanol.

    • Deoxygenate the mixture under reduced pressure and then place it under a nitrogen atmosphere.

    • Heat the mixture to reflux and maintain the reaction for 16 hours, monitoring for completion by thin-layer chromatography.

    • After the reaction is complete, filter the mixture.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazole pinacol borate.

Step 2: Deprotection to Pyrazole-4-boronic acid pinacol ester

  • Procedure:

    • Heat the 1-Boc-4-pyrazole pinacol borate obtained in the previous step to a molten state (140-180 °C) until no more gas is evolved.

    • Cool the reaction mixture to room temperature.

    • Add petroleum ether and stir to form a slurry.

    • Filter the solid and dry to obtain pure pyrazole-4-boronic acid pinacol ester.

ReactantMolar RatioCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Boc-4-bromopyrazole1:1 (with diboron)Pd(dppf)Cl2K2CO3Dioxane/H2O801285N/A
1-Boc-4-iodopyrazole1:1 (with diboron)Pd(dppf)Cl2KOAcIsopropanolReflux1685.7[6]
1-Boc-4-bromopyrazole1:1 (with diboron)Pd(dppf)Cl2KOAcEthanolReflux1682.3[6]

Synthesis of N-Alkyl Pyrazole Boronic Acids via a Multi-Step Halogenation-Alkylation-Borylation Sequence

An alternative and versatile approach involves the initial halogenation of the pyrazole ring, followed by N-alkylation, and finally, conversion of the halide to a boronic acid or ester. This method allows for the introduction of a wide variety of alkyl groups.

General Workflow for the Halogenation-Alkylation-Borylation Sequence

Pyrazole Pyrazole 4-Iodopyrazole 4-Iodopyrazole Pyrazole->4-Iodopyrazole Iodination (I2, H2O2) 1-Alkyl-4-iodopyrazole 1-Alkyl-4-iodopyrazole 4-Iodopyrazole->1-Alkyl-4-iodopyrazole N-Alkylation (Haloalkane, Base) Grignard Formation Grignard Formation 1-Alkyl-4-iodopyrazole->Grignard Formation Grignard Exchange (i-PrMgCl) Borylation Borylation Grignard Formation->Borylation Boron Reagent (e.g., Isopropyl pinacol borate) 1-Alkylpyrazole-4-boronic acid\npinacol ester 1-Alkylpyrazole-4-boronic acid pinacol ester Borylation->1-Alkylpyrazole-4-boronic acid\npinacol ester

Caption: Workflow for the synthesis of N-alkyl pyrazole boronic acid esters via a three-step sequence.

Experimental Protocol: Synthesis of 1-Benzylpyrazole-4-boronic acid pinacol ester[7]

Step 1: Synthesis of 4-Iodopyrazole

  • Reagents:

    • Pyrazole

    • Iodine

    • Hydrogen peroxide

  • Procedure:

    • The patent indicates that pyrazole reacts with iodine and hydrogen peroxide to generate 4-iodopyrazole. The molar ratio of pyrazole:iodine:hydrogen peroxide is specified as 1:0.5-0.6:1.0-1.2.

Step 2: Synthesis of 1-Benzyl-4-iodopyrazole

  • Reagents:

    • 4-Iodopyrazole (57.0 g)

    • Benzyl chloride (32.2 g)

    • Potassium hydroxide (20.0 g)

    • Tetrabutylammonium bromide (TBAB) (2.9 g)

    • Water

  • Procedure:

    • Prepare an aqueous solution containing 4-iodopyrazole, potassium hydroxide, and TBAB.

    • At room temperature, add benzyl chloride dropwise to the solution.

    • Stir the mixture at a constant temperature for approximately 48 hours.

    • Separate the organic layer, wash it three times with water at 40°C, and dry over magnesium sulfate to obtain the product.

Step 3: Synthesis of 1-Benzylpyrazole-4-boronic acid pinacol ester

  • Reagents:

    • 1-Benzyl-4-iodopyrazole

    • Isopropylmagnesium chloride (Grignard reagent)

    • Isopropyl pinacol borate (BE001)

  • Procedure:

    • At 0 to -30 °C, treat 1-benzyl-4-iodopyrazole with isopropylmagnesium chloride to perform a Grignard exchange, preparing the Grignard reagent of the starting material.

    • React the formed Grignard reagent with isopropyl pinacol borate to obtain the final product.

StepIntermediate/ProductReagentsYield (%)Purity (%)Reference
21-Benzyl-4-iodopyrazole4-Iodopyrazole, Benzyl chloride, KOH, TBAB7997 (GC)[7]
31-Methylpyrazole-4-boronic acid pinacol ester1-Methyl-4-iodopyrazole, i-PrMgCl, Isopropyl pinacol borate40>97 (GC, 1H-NMR)[7]

Direct N-Alkylation of Pyrazoles

For cases where the pyrazole boronic acid moiety is already in place or will be introduced later, various methods for the direct N-alkylation of the pyrazole ring are available. The regioselectivity of this reaction is a critical consideration, as unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 alkylated isomers.[2]

Acid-Catalyzed N-Alkylation with Trichloroacetimidates[8][9]

This method provides an alternative to traditional alkylations that often require strong bases or high temperatures.[8]

General Workflow for Acid-Catalyzed N-Alkylation

Pyrazole Pyrazole Reaction Mixture Reaction Mixture Pyrazole->Reaction Mixture N-Alkyl Pyrazole N-Alkyl Pyrazole Reaction Mixture->N-Alkyl Pyrazole Stir at RT Trichloroacetimidate\nElectrophile Trichloroacetimidate Electrophile Trichloroacetimidate\nElectrophile->Reaction Mixture Brønsted Acid Catalyst Brønsted Acid Catalyst Brønsted Acid Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture

Caption: General workflow for the acid-catalyzed N-alkylation of pyrazoles.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl Pyrazoles[8]
  • Reagents:

    • Imidate (1 equivalent)

    • Pyrazole (1 equivalent)

    • Brønsted acid catalyst (e.g., TfOH, 0.1 equivalent)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • Charge a round-bottom flask with the imidate and the pyrazole.

    • Dissolve the reactants in the solvent.

    • Add the Brønsted acid catalyst.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction and purify the product.

PyrazoleElectrophileYield (%)Reference
4-ChloropyrazoleBenzhydryl trichloroacetimidate99[9]
4-ChloropyrazolePhenyl(p-tolyl)methyl trichloroacetimidate98[9]

Conclusion

The synthesis of N-alkyl pyrazole boronic acids is a critical area of research, particularly for applications in drug discovery and development. The methodologies presented herein, including the palladium-catalyzed borylation of halopyrazoles and the multi-step halogenation-alkylation-borylation sequence, provide robust and versatile routes to these valuable intermediates. Furthermore, efficient methods for direct N-alkylation offer additional synthetic flexibility. The choice of a specific synthetic pathway will be guided by factors such as desired regiochemistry, substrate scope, and overall efficiency. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the field.

References

Material Safety and Handling Guide for (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data for (1-Propyl-1H-pyrazol-4-yl)boronic acid and structurally related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always consult the supplier-specific SDS prior to handling this compound.

Chemical Identification

This compound is a heterocyclic organic compound frequently used as a building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions.

IdentifierValue
Product Name This compound
CAS Number 847818-57-9[1]
Molecular Formula C₆H₁₁BN₂O₂[1]
Molecular Weight 153.98 g/mol [1]
InChI Key WRPVRKKWSXLHKX-UHFFFAOYSA-N[1]

Hazard Identification and Classification

Potential GHS Hazard Classifications (based on related compounds):

  • Skin Corrosion/Irritation: Category 2[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[2][4]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[5]

Signal Word: Warning [2][4][5]

Potential Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[6]

Potential Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[6][7]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338[4][7][8]

  • Storage: P403+P233, P405[7][9]

  • Disposal: P501[7][8]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes data for closely related pyrazole boronic acids to provide an estimate of expected properties.

PropertyValue (Compound)Source
Appearance White to light orange/green powder[10]
Melting Point 151 °C[10]

Experimental Protocols & Safety Procedures

First-Aid Measures

A standardized first-aid response protocol for exposure to pyrazole boronic acid derivatives is outlined below.

FirstAidWorkflow cluster_exposure Exposure Event cluster_response First-Aid Response Protocol exposure Identify Exposure Route skin Skin Contact exposure->skin Skin eye Eye Contact exposure->eye Eye inhalation Inhalation exposure->inhalation Inhaled ingestion Ingestion exposure->ingestion Swallowed skin_action Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. skin->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye->eye_action inhalation_action Move person to fresh air. Keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. ingestion->ingestion_action

Caption: First-aid workflow for different exposure routes.

Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, or mist.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[3]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere (e.g., Argon or Nitrogen) as some boronic acids are sensitive to air and moisture.[5] Recommended storage temperatures for related compounds are often refrigerated (2-8°C).[7][10]

Accidental Release Measures

A logical workflow for responding to a laboratory spill.

SpillResponse start Spill Detected evacuate Evacuate immediate area Ensure adequate ventilation start->evacuate ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, labeled container contain->collect clean Clean the affected area with a suitable solvent, then soap and water collect->clean dispose Dispose of waste in accordance with institutional and local regulations clean->dispose end Spill Neutralized dispose->end

Caption: Step-by-step procedure for chemical spill response.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

  • Engineering Controls: Ensure adequate ventilation. Use of a chemical fume hood is strongly recommended. Eyewash stations and safety showers must be readily accessible.[2][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

Stability and Reactivity

  • Chemical Stability: Boronic acids are generally stable under recommended storage conditions (cool, dry, inert atmosphere).[11][12] They can be sensitive to air and moisture.[5]

  • Conditions to Avoid: Avoid exposure to moisture, extreme heat, and direct sunlight.[8][12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][12]

  • Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[2][11]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for this compound are not publicly available. The primary health concerns, based on related compounds, are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[2][4][5] The environmental impact has not been fully investigated. Avoid release into the environment as a standard precaution.[8]

References

Spectroscopic and Synthetic Profile of (1-Propyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (1-Propyl-1H-pyrazol-4-yl)boronic acid and its derivatives. Due to the limited availability of direct spectroscopic data for this compound, this document presents data from its closely related pinacol ester, a common and stable precursor, alongside data from analogous pyrazole boronic acids. This approach offers valuable representative insights for researchers working with this class of compounds.

Spectroscopic Data

The following tables summarize key spectroscopic data for compounds structurally related to this compound, providing a predictive baseline for its analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules.

Table 1: ¹H NMR Data of Related Pyrazole Boronic Acid Derivatives

CompoundSolventChemical Shift (δ) ppm
1-Propyl-1H-pyrazole-4-boronic acid pinacol ester CDCl₃0.91 (t, 3H), 1.83 (sext, 2H), 4.09 (t, 2H), 7.82 (s, 1H), 7.85 (s, 1H), 1.32 (s, 12H)
1H-Pyrazole-4-boronic acid DMSO-d₆7.8 (s, 2H), 8.1 (br s, 2H)
1-Methyl-1H-pyrazole-4-boronic acid DMSO-d₆3.84 (s, 3H), 7.63 (s, 1H), 7.95 (s, 1H), 8.15 (s, 2H)

Table 2: ¹³C NMR Data of Related Pyrazole Boronic Acid Derivatives

CompoundSolventChemical Shift (δ) ppm
1-Propyl-1H-pyrazole-4-boronic acid pinacol ester CDCl₃11.2, 24.1, 51.9, 83.4, 139.9, 142.1 (C-B bond often not observed)
1H-Pyrazole-4-boronic acid DMSO-d₆135.2 (2C) (C-B bond often not observed)

Note: The carbon atom attached to the boron (C-B) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data of Related Pyrazole Boronic Acid Derivatives

CompoundIonization Method[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
1-Propyl-1H-pyrazole-4-boronic acid pinacol ester ESI237.17237.2
1H-Pyrazole-4-boronic acid ESI112.05112.1
1-Methyl-1H-pyrazole-4-boronic acid ESI127.07127.1
Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

Table 4: Key IR Absorptions for Pyrazole Boronic Acids

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (B-OH)3200-3600Broad, Strong
N-H Stretch (pyrazole)3100-3150Medium
C-H Stretch (aromatic/aliphatic)2850-3100Medium-Strong
C=N, C=C Stretch (pyrazole ring)1400-1600Medium
B-O Stretch1310-1380Strong

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic characterization of this compound, typically via its pinacol ester.

Synthesis of this compound pinacol ester

A common route for the synthesis of pyrazole boronic acids is through a palladium-catalyzed borylation of a halogenated pyrazole precursor.

Reaction Scheme:

Synthesis cluster_reagents 4-Bromo-1-propyl-1H-pyrazole 4-Bromo-1-propyl-1H-pyrazole Reaction + 4-Bromo-1-propyl-1H-pyrazole->Reaction This compound pinacol ester This compound pinacol ester Reaction->this compound pinacol ester Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction PdCl2(dppf) PdCl₂(dppf) Potassium Acetate KOAc Dioxane Dioxane, 80 °C

Figure 1: Synthesis of this compound pinacol ester.

Materials:

  • 4-Bromo-1-propyl-1H-pyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask, add 4-bromo-1-propyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified Product Purified (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester Proton_NMR ¹H NMR Purified Product->Proton_NMR Dissolve in CDCl₃ Carbon_NMR ¹³C NMR Purified Product->Carbon_NMR Dissolve in CDCl₃ Mass_Spec Mass Spectrometry (e.g., ESI-MS) Purified Product->Mass_Spec Dissolve in appropriate solvent IR_Spec Infrared Spectroscopy (FT-IR) Purified Product->IR_Spec Analyze as neat oil or thin film Structural_Elucidation Structural Elucidation & Confirmation Proton_NMR->Structural_Elucidation Carbon_NMR->Structural_Elucidation Mass_Spec->Structural_Elucidation IR_Spec->Structural_Elucidation

Figure 2: Workflow for Spectroscopic Analysis.

Applications in Drug Discovery and Organic Synthesis

Pyrazole boronic acids are valuable building blocks in medicinal chemistry and organic synthesis, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrazole ring and another aryl or vinyl group, enabling the synthesis of complex molecules with potential therapeutic applications.

Suzuki_Coupling cluster_conditions Pyrazole_Boronic_Ester (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester Catalytic_Cycle Pd(0) Catalytic Cycle Pyrazole_Boronic_Ester->Catalytic_Cycle Aryl_Halide Aryl/Vinyl Halide (Ar-X) Aryl_Halide->Catalytic_Cycle Coupled_Product Coupled Product (1-Propyl-4-Aryl-1H-pyrazole) Catalytic_Cycle->Coupled_Product Base Base (e.g., K₂CO₃) Base->Catalytic_Cycle Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalytic_Cycle

Figure 3: Role in Suzuki-Miyaura Cross-Coupling.

The pyrazole motif is a common scaffold in many FDA-approved drugs, and the ability to functionalize it at the 4-position using boronic acid chemistry makes this compound a compound of significant interest in the development of novel pharmaceuticals.

An In-depth Technical Guide to (1-Propyl-1H-pyrazol-4-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, (1-Propyl-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and its role in the development of bioactive compounds.

Commercial Availability and Supplier Specifications

This compound and its pinacol ester derivative are available from several chemical suppliers. The pinacol ester is often favored for its enhanced stability and ease of handling in synthetic applications. The following table summarizes key information for sourcing this compound.

Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Purity Suppliers
This compound847818-57-9C6H11BN2O2153.98>95%BLDpharm, Eon Biotech
1-Propyl-1H-pyrazole-4-boronic acid pinacol ester827614-69-7C12H21BN2O2236.12>97%Sigma-Aldrich

Physicochemical Properties

The pinacol ester of this compound is typically supplied as a liquid with a density of approximately 0.996 g/mL at 25 °C and a refractive index of n20/D 1.476.[1]

Synthesis of this compound and its Esters

A generalized synthetic scheme is presented below:

G pyrazole Pyrazole iodo_pyrazole 4-Iodopyrazole pyrazole->iodo_pyrazole Iodination (I2, H2O2) propyl_iodo_pyrazole 1-Propyl-4-iodopyrazole iodo_pyrazole->propyl_iodo_pyrazole N-Alkylation (Propyl halide) grignard Grignard Reagent propyl_iodo_pyrazole->grignard Grignard Formation (i-PrMgCl) boronic_ester (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester grignard->boronic_ester Borylation (Isopropyl pinacol borate)

Caption: Generalized synthetic pathway for 1-alkylpyrazole-4-boronic acid pinacol esters.

Experimental Protocol Outline:
  • Iodination of Pyrazole: Pyrazole is reacted with iodine and an oxidizing agent such as hydrogen peroxide to yield 4-iodopyrazole.

  • N-Alkylation: The 4-iodopyrazole is then alkylated with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base to introduce the propyl group at the N1 position of the pyrazole ring, affording 1-propyl-4-iodopyrazole.

  • Borylation via Grignard Reaction: The 1-propyl-4-iodopyrazole is converted to its Grignard reagent by treatment with a suitable Grignard reagent like isopropylmagnesium chloride at low temperatures (e.g., 0 to -30 °C). This intermediate is then reacted with a boron source, such as isopropyl pinacol borate, to furnish the desired this compound pinacol ester.[2]

Applications in Medicinal Chemistry and Drug Discovery

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[3][4][5] The pyrazole scaffold is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a privileged structure in drug design. Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][6]

This compound serves as a key intermediate for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing access to a diverse array of substituted pyrazoles.

G boronic_acid This compound pd_catalyst Pd Catalyst & Base boronic_acid->pd_catalyst aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->pd_catalyst coupled_product Coupled Product (1-Propyl-4-R-1H-pyrazole) pd_catalyst->coupled_product

Caption: Suzuki-Miyaura cross-coupling using this compound.

Potential as Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold can be found in several FDA-approved kinase inhibitors.[5] While there is no specific literature detailing the biological activity of this compound itself, its utility as a synthetic precursor allows for the generation of libraries of pyrazole-containing compounds that can be screened for kinase inhibitory activity. For instance, pyrazole-based compounds have been investigated as inhibitors of kinases such as Janus Kinase (JAK), Aurora kinases, and c-MET.[5][7]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor Tyrosine Kinase kinase Kinase receptor->kinase Signal substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response inhibitor Pyrazole-based Inhibitor inhibitor->kinase

Caption: Hypothetical signaling pathway inhibition by a pyrazole-based kinase inhibitor.

References

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Pyrazole Boronic Acids in Organic Chemistry.

This whitepaper provides an in-depth exploration of the fundamental reactivity of pyrazole boronic acids, versatile building blocks that have become indispensable in modern organic synthesis and drug discovery. With a focus on their pivotal role in constructing complex molecular architectures, this guide offers detailed experimental protocols, quantitative data analysis, and visual representations of key reaction mechanisms to empower researchers in their scientific endeavors.

Introduction: The Ascendancy of Pyrazole Boronic Acids

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable physicochemical properties and ability to engage in critical binding interactions with biological targets.[1][2] The introduction of a boronic acid or its corresponding ester onto the pyrazole ring dramatically enhances its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions.[2] This guide will delve into the synthesis of various pyrazole boronic acid regioisomers and their subsequent reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Synthesis of Pyrazole Boronic Acids and Their Esters

The accessibility of pyrazole boronic acids is crucial for their widespread application. Various synthetic strategies have been developed to prepare pyrazole-3, pyrazole-4, and pyrazole-5-boronic acid derivatives, often as their more stable and easily handled pinacol esters.

Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester

A common method for the synthesis of pyrazole-4-boronic acid pinacol ester involves the palladium-catalyzed borylation of a halogenated pyrazole precursor.[3] The use of a Boc-protected pyrazole can facilitate the reaction and subsequent purification.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazole Pinacol Borate [3]

To a reaction vessel containing 1-Boc-4-bromopyrazole (0.1 mol), pinacol diboron (0.1 mol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol) is added a solution of potassium acetate (0.2 mol) in a suitable solvent such as ethanol. The mixture is degassed and heated to reflux under a nitrogen atmosphere for 16 hours. Reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then extracted with petroleum ether and purified to yield 1-Boc-4-pyrazole boronic acid pinacol ester. Subsequent heating of this intermediate to a molten state (140-180 °C) until gas evolution ceases, followed by cooling and trituration with petroleum ether, affords the pure pyrazole-4-boronic acid pinacol ester.[3]

Synthesis of 1-Alkylpyrazole-4-Boronic Acid Pinacol Ester

The synthesis of N-alkylated pyrazole-4-boronic acid pinacol esters can be achieved through a multi-step sequence starting from pyrazole, involving iodination, N-alkylation, and a Grignard exchange reaction.[4]

Experimental Protocol: Synthesis of 1-Isopropylpyrazole-4-Boronic Acid Pinacol Ester [4]

To a solution of 1-isopropyl-4-iodopyrazole (20 g) in a suitable solvent at -10 to -15 °C, a 1 mol/L solution of isopropyl magnesium chloride (85 ml) is added to perform a Grignard exchange. Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.2 g) is added dropwise. The reaction mixture is stirred, and upon completion, the final product, 1-isopropylpyrazole-4-boronic acid pinacol ester, is isolated and purified.

Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester

The synthesis of pyrazole-3-boronic acid derivatives can be accomplished via a diazotization reaction followed by a borylation step.[5]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester [5]

3-Iodo-1-methyl-1H-pyrazole is synthesized from N-methyl-3-aminopyrazole through a diazotization reaction. The resulting 3-iodo-1-methyl-1H-pyrazole (9.6 mol) is dissolved in dry tetrahydrofuran (8 L). Isopropoxyboronic acid pinacol ester (11.5 mol) is added, and the solution is cooled to between -65 and -50 °C under an argon atmosphere. n-Butyllithium (12.5 mol) is then added dropwise, and the reaction is stirred at this low temperature for 2 hours. The reaction is quenched with aqueous hydrochloric acid (1 mol/L), and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[5]

Key Reactivity of Pyrazole Boronic Acids

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide, catalyzed by a palladium complex.[6] Pyrazole boronic acids are excellent coupling partners in these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Phenylboronic Acid [9]

A mixture of 4-bromo-3,5-dinitro-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G2 precatalyst (0.02 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, such as 1,4-dioxane and water, is added. The vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) for a specified time. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 4-phenyl-3,5-dinitro-1H-pyrazole product.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Aryl Boronic Acids [10]

EntryBromopyrazoleAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyrazolePhenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002486
24-BromopyrazolePhenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002475
33-Bromopyrazole4-Methoxyphenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002481
44-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002461
Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, typically by reacting an amine with a boronic acid in the presence of a copper catalyst.[11][12] This reaction is particularly valuable for the N-arylation of pyrazoles and other nitrogen-containing heterocycles.

The proposed mechanism for the Chan-Lam coupling involves the transmetalation of the aryl group from the boronic acid to a Cu(II) species, followed by coordination of the amine. A key step is the oxidation of Cu(II) to a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[11][13]

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Aryl-Copper(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Aryl-Copper(III)-Nucleophile Ar-Cu(II)->Ar-Cu(III)-Nu Coordination (Nu-H) & Oxidation Ar-Nu Coupled Product Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (O2)

Figure 2: Catalytic cycle of the Chan-Lam N-arylation reaction.

Experimental Protocol: Chan-Lam N-Arylation of 3-Isopropyl-1H-pyrazole [13]

A mixture of an aryl boronic ester (1.0 equiv), 3-isopropyl-1H-pyrazole (2.5 equiv), B(OH)₃ (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL) is stirred at 70 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and washed with saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried and concentrated to yield the N-arylated pyrazole product.

Table 2: Chan-Lam N-Arylation of 3(5)-Nitro-1H-pyrazole with Various Arylboronic Acids [11]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)NaOHMethanol1082
24-Methylphenylboronic acidCu(OAc)₂ (10)NaOHMethanol1078
34-Methoxyphenylboronic acidCu(OAc)₂ (10)NaOHMethanol1075
44-Chlorophenylboronic acidCu(OAc)₂ (10)NaOHMethanol1085

Applications in Drug Development

The versatility of pyrazole boronic acids in forming key structural motifs has made them invaluable in the synthesis of pharmaceutical agents. A prominent example is the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While various synthetic routes to Celecoxib exist, the core pyrazole structure is often formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15] The principles of C-C bond formation, exemplified by the Suzuki-Miyaura reaction, are fundamental to constructing the substituted aryl groups found in Celecoxib and its analogs.

Experimental_Workflow cluster_synthesis Synthesis of Pyrazole Boronic Acid cluster_coupling Cross-Coupling Reaction cluster_application Application start Halogenated Pyrazole borylation Palladium-catalyzed Borylation start->borylation ester Pyrazole Boronic Acid Pinacol Ester borylation->ester reaction Suzuki-Miyaura or Chan-Lam Coupling ester->reaction coupling_partner Aryl/Heteroaryl Halide or Amine coupling_partner->reaction product Functionalized Pyrazole Derivative purification Purification and Characterization product->purification bioassay Biological Screening (e.g., Drug Candidate) purification->bioassay

Figure 3: General workflow from pyrazole boronic acid synthesis to application.

Conclusion

Pyrazole boronic acids are powerful and versatile reagents in modern organic chemistry. Their straightforward synthesis and predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, have solidified their importance in the construction of complex molecules for a wide range of applications, most notably in the field of drug discovery and development. This guide has provided a foundational understanding of their synthesis, reactivity, and application, offering detailed protocols and data to aid researchers in harnessing the full potential of these remarkable building blocks.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (1-Propyl-1H-pyrazol-4-yl)boronic acid. This versatile building block is instrumental in the synthesis of novel compounds for potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The use of this compound allows for the direct incorporation of a substituted pyrazole moiety, a valuable scaffold in drug discovery.[3][4]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is depicted below:

Caption: General Suzuki-Miyaura reaction.

Experimental Protocols

While a specific protocol for this compound is not extensively documented, the following generalized procedure is adapted from established methods for similar pyrazole-based boronic acids and can be optimized as needed.[5][6][7]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)[8]

  • Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per mmol of aryl halide).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-propyl-1H-pyrazole.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of pyrazole derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)90 (MW)5-12 min95[5]
4-BromopyrazolePhenylboronic acidXPhos Pd G1 (7)K₃PO₄ (2)Dioxane/H₂O (4:1)1002486[7]
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)Dioxane80295[8]
4H-Indazol-4-one derivativePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)90685[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G Experimental Workflow for Suzuki-Miyaura Coupling prep Reaction Setup (Inert Atmosphere) reagents Add Reactants: Aryl Halide Boronic Acid Base Catalyst Solvent prep->reagents degas Degas Mixture reagents->degas reaction Heat and Stir (Monitor Progress) degas->reaction workup Workup: Cool, Dilute, Wash reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura Experimental Workflow.

Potential Signaling Pathway in Drug Development

Compounds synthesized using this compound may target various signaling pathways implicated in diseases such as cancer. Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3]

G Targeting Tubulin Polymerization with Pyrazole Derivatives cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization spindle Mitotic Spindle mt->spindle Assembly mitosis Mitosis spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to pyrazole 4-Aryl-1-propyl-pyrazole Derivative pyrazole->tubulin Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization.

Conclusion

The Suzuki-Miyaura coupling protocol using this compound provides a robust method for the synthesis of novel 4-aryl-1-propyl-1H-pyrazole derivatives. These compounds are of significant interest to the drug development community due to the established biological activities of the pyrazole scaffold. The provided protocols and data serve as a valuable resource for researchers aiming to explore this chemical space for therapeutic applications.

References

Application Notes and Protocols: (1-Propyl-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions. Its pyrazole core is a recognized pharmacophore present in a wide array of biologically active compounds, while the boronic acid functional group serves as a convenient handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Application: Synthesis of Pyrazolopyrimidine IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of potent and selective IRAK4 inhibitors is a significant area of research in drug discovery.

This compound serves as a key reagent in the synthesis of a series of pyrazolopyrimidine-based IRAK4 inhibitors. The 1-propyl-pyrazolyl moiety is introduced onto a core scaffold to modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profile.

General Synthetic Scheme

The synthesis of these IRAK4 inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrazolopyrimidine core.

G reagent1 This compound catalyst Pd Catalyst Base reagent1->catalyst reagent2 Halogenated Pyrazolopyrimidine Core reagent2->catalyst product Pyrazolopyrimidine IRAK4 Inhibitor catalyst->product Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of IRAK4 inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a chlorinated pyrazolopyrimidine intermediate.

Materials:

  • This compound

  • Chlorinated pyrazolopyrimidine intermediate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a reaction vessel, add the chlorinated pyrazolopyrimidine intermediate (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.5 equivalents).

  • Add Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolopyrimidine product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Chlorinated Pyrazolopyrimidine - this compound - Na2CO3 B Add Catalyst: Pd(dppf)Cl2 A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Solvents: Degassed Dioxane/Water C->D E Heat to 90-100 °C Stir for 4-12h D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT F->G H Extraction: Ethyl Acetate, Water, Brine G->H I Drying and Concentration H->I J Purification: Flash Chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using this compound. The data is based on examples found in relevant patent literature.

Compound IDTargetAssay TypeIC₅₀ (nM)
Example 1 IRAK4Enzymatic5.2
IRAK1Enzymatic>1000
Kinase PanelSelectivityHigh

Note: The specific compound ID is anonymized as it is derived from a patent example.

Signaling Pathway

The synthesized pyrazolopyrimidine compounds inhibit IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 blocks the downstream activation of transcription factors such as NF-κB, which are responsible for the expression of pro-inflammatory cytokines.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inhibitor (1-Propyl-pyrazolyl) -pyrimidine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

These application notes demonstrate the utility of this compound as a valuable building block in the synthesis of potent and selective IRAK4 inhibitors for potential therapeutic applications. The provided protocols and data serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols: (1-Propyl-1H-pyrazol-4-yl)boronic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-1H-pyrazol-4-yl)boronic acid and its derivatives, such as the corresponding pinacol ester, are valuable synthetic building blocks in modern organic chemistry and medicinal chemistry. The pyrazole motif is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. This boronic acid derivative serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds. Its utility is highlighted in the synthesis of complex molecules, including potent therapeutic agents like Pexidartinib, a CSF1R inhibitor.

These application notes provide an overview of the utility of this compound, a detailed protocol for a key Suzuki-Miyaura coupling reaction, and insights into the relevant biological signaling pathways.

Key Applications

  • Suzuki-Miyaura Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the straightforward installation of a 1-propyl-pyrazole moiety onto various aromatic and heteroaromatic scaffolds. This reaction is characterized by its mild conditions, high functional group tolerance, and excellent yields.

  • Medicinal Chemistry and Drug Discovery: The pyrazole core is a privileged structure in medicinal chemistry. Molecules incorporating the 1-propyl-1H-pyrazol-4-yl fragment have shown significant potential as inhibitors of various protein kinases. A prominent example is the synthesis of Pexidartinib (PLX3397), a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial in cancer therapy.[1][2]

  • Materials Science: Pyrazole-containing compounds are also of interest in materials science for the development of novel functional materials with specific electronic and optical properties.[3]

Experimental Protocols

Featured Experiment: Suzuki-Miyaura Coupling in the Synthesis of a Pexidartinib Intermediate

This protocol details the synthesis of 4-((5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)pyridin-2-yl)-1-propyl-1H-pyrazole, a key intermediate in the synthesis of the CSF1R inhibitor, Pexidartinib. The reaction involves the Suzuki-Miyaura coupling of 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine.

Reaction Scheme:

Materials:

  • 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine (1 equivalent).

  • Add 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (4 equivalents).

  • Add 1,4-dioxane as the solvent.

  • De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the mixture to 90 °C and stir under an inert atmosphere for 1 hour, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of a Pexidartinib Intermediate via Suzuki-Miyaura Coupling.

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridinePd(dppf)Cl₂ (5)Na₂CO₃ (2M aq.)Dioxane/Water90193

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Pyrazole Boronic Ester - Aryl Halide Catalyst Add Catalyst: Pd(dppf)Cl2 Reactants->Catalyst Base Add Base: Na2CO3 (aq) Catalyst->Base Solvent Add Solvent: Dioxane/Water Base->Solvent Degas De-gas with N2/Ar Solvent->Degas Heat Heat to 90°C (1 hour) Degas->Heat Quench Cool & Quench Heat->Quench Extract Extraction with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product CSF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R IL34 IL-34 IL34->CSF1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway CSF1R->MAPK_ERK JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT Pexidartinib Pexidartinib (via Pyrazole Building Block) Pexidartinib->CSF1R Inhibits Cell_Response Cell Proliferation, Survival, Differentiation PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response JAK_STAT->Cell_Response

References

Application Note: Suzuki-Miyaura Cross-Coupling of (1-Propyl-1H-pyrazol-4-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole moiety is a critical pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The formation of carbon-carbon bonds at the C4-position of the pyrazole ring is a key transformation for generating molecular diversity in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is one of the most robust and versatile methods for achieving this transformation, valued for its mild reaction conditions and broad functional group tolerance.[3][4]

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid (often used as its more stable pinacol ester derivative) with a range of aryl and heteroaryl halides.[1][5]

General Reaction Scheme

The reaction couples the pyrazole boronic acid with an aryl halide in the presence of a palladium catalyst and a base to form the corresponding 4-aryl-1-propyl-1H-pyrazole.

G General Suzuki-Miyaura Reaction Scheme cluster_reactants Reactants cluster_products Product Pyrazole 1-Propyl-1H-pyrazol-4-yl boronic acid pinacol ester Catalyst Pd Catalyst Base, Solvent, Heat Pyrazole->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst + Product 4-Aryl-1-propyl-1H-pyrazole Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials and Reagents:

  • This compound pinacol ester (CAS: 827614-69-7)

  • Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, 3-bromopyridine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube containing a magnetic stir bar, add the aryl halide (0.20 mmol, 1.0 equiv), this compound pinacol ester (52 mg, 0.22 mmol, 1.1 equiv), and sodium carbonate (53 mg, 0.50 mmol, 2.5 equiv).[6]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 5 mol%).[6]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (1.6 mL) and degassed deionized water (0.4 mL) via syringe.[6] The resulting mixture should be a 4:1 dioxane/water solution.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-propyl-1H-pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields obtained from coupling this compound pinacol ester with various aryl halides under the optimized conditions described above.

EntryAryl Halide (Ar-X)ProductYield (%)
14-Bromotoluene4-(4-Methylphenyl)-1-propyl-1H-pyrazole91
21-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-1-propyl-1H-pyrazole88
31-Bromo-3-(trifluoromethyl)benzene1-Propyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole82
44-Bromobenzonitrile4-(1-Propyl-1H-pyrazol-4-yl)benzonitrile85
53-Bromopyridine3-(1-Propyl-1H-pyrazol-4-yl)pyridine76
62-Chloropyridine2-(1-Propyl-1H-pyrazol-4-yl)pyridine65

Yields are for isolated, purified products and are representative of typical Suzuki-Miyaura couplings.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

G A 1. Weigh Reactants (Boronic Ester, Aryl Halide, Base) B 2. Add Catalyst (Pd(PPh3)4) A->B C 3. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat and Stir (90 °C, 6-12h) D->E F 6. Reaction Work-up (Cool, Dilute with EtOAc) E->F G 7. Extraction & Washing (H2O, Brine) F->G H 8. Dry & Concentrate (MgSO4, Rotovap) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Final Product (Characterize) I->J

Caption: Experimental workflow from reaction setup to final product isolation.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pdII_halide Ar-Pd(II)-X (Oxidative Addition Product) pd0->pdII_halide Oxidative Addition pdII_aryl Ar-Pd(II)-Ar' (Transmetalation Product) pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination product Ar-Ar' pdII_aryl->product react1 Ar-X react1->pdII_halide react2 Ar'-B(OR)2 react2->pdII_aryl base Base base->pdII_aryl

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal catalyst and base conditions for the Suzuki-Miyaura cross-coupling reactions of (1-Propyl-1H-pyrazol-4-yl)boronic acid. This versatile building block is valuable in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications, as pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[4][5][6]

Optimal Reaction Components

The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Based on literature precedents for similar N-substituted pyrazole boronic acids, the following components are recommended.

Palladium Catalysts and Ligands

A variety of palladium catalysts and phosphine ligands can be employed. The choice often depends on the reactivity of the coupling partners. For N-substituted pyrazoles, catalysts with bulky, electron-rich phosphine ligands have shown high efficacy.

Catalyst / Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine2 - 5A common and effective catalyst for a range of substrates.[7]
Pd₂(dba)₃XPhos, SPhos, or other bulky phosphines1 - 5Often used for challenging couplings, including those with heteroaryl halides.[8]
XPhos Pd G2/G3Buchwald Ligand1 - 5Pre-catalysts that are air- and moisture-stable, offering convenience and high activity.[9]
Pd(OAc)₂PCy₃2 - 5Effective for a diverse array of aryl and vinyl triflates.[4]
Bases

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthTypical EquivalentsCommon Solvent Systems
Na₂CO₃Moderate2 - 3Dioxane/H₂O, Toluene/H₂O
K₂CO₃Moderate2 - 3Dioxane/H₂O, DME/H₂O, Ethanol/H₂O
Cs₂CO₃Strong2 - 3Dioxane/H₂O, Toluene
K₃PO₄Strong2 - 3Dioxane/H₂O, Toluene
Solvent Systems

A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.

Solvent SystemTypical Ratio (v/v)Temperature Range (°C)
1,4-Dioxane / H₂O4:1 to 10:180 - 110
1,2-Dimethoxyethane (DME) / H₂O4:1 to 10:180 - 100
Toluene / H₂O10:190 - 110
Ethanol / H₂O1:170 - 90

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Pre-catalyst

This protocol is recommended for less reactive aryl chlorides or sterically hindered coupling partners.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (e.g., aryl chloride) (1.0 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Microwave vial or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, XPhos Pd G2, and K₃PO₄ to a microwave vial.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and heat the reaction to 100-110 °C for 12-24 hours.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Ar-B(OH)2 + Base) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar R-Ar (Product) Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound Aryl Halide Catalyst Base Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 90-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for (1-Propyl-1H-pyrazol-4-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds.[1][2] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. (1-Propyl-1H-pyrazol-4-yl)boronic acid is a valuable fragment for FBDD due to the unique combination of its structural features. The pyrazole ring is a common motif in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to participate in various target interactions.[3][4][5] The boronic acid functional group can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site, or engage in hydrogen bonding interactions, providing a strong anchor for binding.[1][6] The propyl group provides a vector for synthetic elaboration, allowing for the growth of the fragment into a more potent and selective lead compound.[1]

This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.

Key Features of this compound

  • Privileged Scaffold: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5][7][8][9] Its presence can confer desirable properties such as metabolic stability and good binding affinity.[10]

  • Reversible Covalent/Hydrogen Bonding: The boronic acid moiety offers a versatile binding mechanism, capable of forming reversible covalent bonds or participating in strong hydrogen bond networks with target proteins.[1][6]

  • Synthetic Tractability: The pyrazole core and the boronic acid group are amenable to a wide range of chemical modifications, facilitating rapid hit-to-lead optimization through techniques like the Suzuki-Miyaura cross-coupling reaction.[3][11][12]

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," making it an ideal starting point for FBDD campaigns.[2]

Hypothetical FBDD Workflow

The following diagram illustrates a typical FBDD workflow utilizing this compound as a starting fragment against a hypothetical protein kinase target.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., DSF) Fragment_Library->Primary_Screen Orthogonal_Screen Orthogonal Screen (e.g., SPR, NMR) Primary_Screen->Orthogonal_Screen Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structural_Biology Structure_Guided_Design Structure-Guided Design Structural_Biology->Structure_Guided_Design Synthesis_of_Analogs Synthesis of Analogs Structure_Guided_Design->Synthesis_of_Analogs SAR_Exploration SAR Exploration Synthesis_of_Analogs->SAR_Exploration SAR_Exploration->Structure_Guided_Design Lead_Compound Lead Compound SAR_Exploration->Lead_Compound

Caption: A typical Fragment-Based Drug Discovery workflow.

Hypothetical Signaling Pathway: Targeting a MAP Kinase

For the purpose of this application note, we will consider a hypothetical scenario where this compound is identified as a binder to Mitogen-Activated Protein Kinase (MAPK) Kinase 4 (MKK4), a key enzyme in the JNK signaling pathway, which is often implicated in inflammatory diseases and cancer.

Signaling_Pathway cluster_inhibitor Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4 MKK4 MAPKKK->MKK4 JNK JNK MKK4->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Fragment This compound Fragment->MKK4

Caption: Hypothetical inhibition of the MKK4 signaling pathway.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.

Protocol:

  • Protein Preparation: Purify the target protein (e.g., MKK4) to >95% homogeneity. Prepare a stock solution of the protein at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working screening plate by diluting the stock to 10 mM in DMSO.

  • Assay Plate Preparation: In a 96-well qPCR plate, add 2 µL of the 10 mM fragment solution to each well. For control wells, add 2 µL of DMSO.

  • Reaction Mixture: Prepare a master mix containing the protein (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in the assay buffer.

  • Assay Execution: Dispense 18 µL of the master mix into each well of the assay plate. The final fragment concentration will be 1 mM. Seal the plate and centrifuge briefly.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Hypothetical Data Presentation:

FragmentConcentration (mM)Tm (°C)ΔTm (°C)Hit?
DMSO Control-52.3--
This compound 1 55.8 +3.5 Yes
Negative Control Fragment152.4+0.1No
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (K D ) and kinetics (k a and k d ).[1]

Protocol:

  • Chip Preparation: Covalently immobilize purified MKK4 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the MKK4-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Hypothetical Data Presentation:

Fragmentk a (1/Ms)k d (1/s)K D (µM)
This compound 2.5 x 10³ 0.1 40
Structural Biology: X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein provides invaluable information for structure-guided drug design and hit-to-lead optimization.

Protocol:

  • Crystallization: Screen for crystallization conditions of the MKK4 protein alone to obtain initial crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer existing MKK4 crystals into a solution containing a high concentration (e.g., 10 mM) of this compound and allow them to soak for a defined period (e.g., 1-24 hours).

    • Co-crystallization: Set up crystallization trials with a pre-incubated mixture of MKK4 and the fragment.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure. Refine the model to visualize the binding mode of the fragment.

Hit-to-Lead Optimization

The structural information obtained from X-ray crystallography guides the synthetic elaboration of the initial fragment hit. The propyl group on the pyrazole ring serves as a vector for growth, allowing for the exploration of nearby pockets in the binding site to improve potency and selectivity.

Hit_To_Lead cluster_optimization Structure-Guided Optimization Cycle Initial_Hit Initial Hit This compound KD = 40 µM X_Ray Co-crystal Structure (Identifies growth vectors) Initial_Hit->X_Ray Design Design Analogs (Targeting adjacent pockets) X_Ray->Design Iterate Synthesize Synthesize Analogs (e.g., Suzuki Coupling) Design->Synthesize Iterate Test Test Analogs (SPR, Biochemical Assays) Synthesize->Test Iterate Test->X_Ray Iterate Lead_Compound Lead Compound KD < 1 µM Test->Lead_Compound

Caption: A logical diagram for hit-to-lead optimization.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent chemical features, including a privileged pyrazole scaffold and a versatile boronic acid moiety, allow for robust detection in biophysical assays and provide clear vectors for synthetic optimization. The protocols and workflows outlined in this document provide a comprehensive guide for researchers aiming to leverage this promising fragment in their drug discovery efforts.

References

Application Notes: Functionalization of Heterocyclic Cores with (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry and materials science. Its pyrazole core is a common motif in a wide range of biologically active compounds, and the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse functionalities. These pyrazole-functionalized heterocycles have shown significant potential as kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer.[1][2][3][4][5][6][7][8][9]

These application notes provide detailed protocols for the use of this compound in the functionalization of heterocyclic cores and highlight its application in the synthesis of kinase inhibitors targeting specific signaling pathways.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to introduce the 1-propyl-1H-pyrazol-4-yl moiety onto various heterocyclic scaffolds. This strategy is widely employed in drug discovery programs for the synthesis of compounds with a range of biological activities, including but not limited to:

  • Kinase Inhibition: Pyrazole derivatives are prominent in the design of inhibitors for various kinases, including c-Jun N-terminal kinases (JNK), Cyclin-Dependent Kinases (CDKs), and Bone Morphogenetic Protein Receptor type 2 (BMPR2).[3][7][9][10][11] The functionalized heterocyclic products can modulate cellular signaling pathways implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: The incorporation of pyrazole moieties into heterocyclic structures has been shown to yield compounds with significant antibacterial and antifungal properties.

  • Agrochemicals: Pyrazole-containing compounds are also utilized in the development of novel pesticides and herbicides.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following tables summarize representative yields for the Suzuki-Miyaura coupling of pyrazole boronic acids with various heterocyclic halides, demonstrating the versatility of this reaction.

Table 1: Coupling of 4-Pyrazolyl Boronic Acids with Pyridine Derivatives

Pyrazole Boronic Acid DerivativePyridine HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester2-ChloropyridinePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1002486[8]
1H-Pyrazol-4-ylboronic acid3-BromopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O90675
1-Phenyl-1H-pyrazol-4-ylboronic acid4-ChloropyridinePd₂(dba)₃/SPhosK₃PO₄Toluene1101892

Table 2: Coupling of 4-Pyrazolyl Boronic Acids with Pyrimidine and Other Heterocyclic Derivatives

| Pyrazole Boronic Acid Derivative | Heterocyclic Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | 1-Propyl-1H-pyrazol-4-yl)boronic acid (representative) | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 (mono-arylated) |[12][13][14] | | 1H-Pyrazol-4-ylboronic acid | 5-Bromopyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 16 | 78 | | | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 120 (MW) | 0.5 | 91 |[15] | | 1H-Pyrazol-4-ylboronic acid | 3-Chloro-1,2,4-benzotriazine 1-oxide | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65 |[16] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl halide (e.g., chloropyrimidine, bromopyridine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (1-5 mol%), ligand (if using a pre-catalyst without a built-in ligand), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized heterocycle.

Mandatory Visualization

Signaling Pathway Diagram

BMP_Signaling_Pathway BMP BMP Ligand BMPR2 BMPR-II (Type II Receptor) BMP->BMPR2 Binds BMPR1 BMPR-I (Type I Receptor) BMPR2->BMPR1 Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor Pyrazolyl-Pyrimidine Inhibitor Inhibitor->BMPR1 Inhibits (ATP-competitive)

Caption: Inhibition of the BMP signaling pathway by a pyrazolyl-pyrimidine kinase inhibitor.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Start Start Reagents Combine Reactants: - this compound - Heteroaryl Halide - Palladium Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up (Extraction with Organic Solvent) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Note & Protocol: A Scalable Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1-Propyl-1H-pyrazol-4-yl)boronic acid and its derivatives, such as the pinacol ester, are valuable building blocks in organic synthesis. The pyrazole motif is a common feature in many pharmaceutically active compounds, and the boronic acid functionality allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This application note provides a detailed, scalable protocol for the synthesis of this compound, adapted from established methods for related pyrazole boronic acids.[3][4][5] The presented methodologies are designed to be robust and suitable for multi-gram to kilogram scale production.

Two primary scalable routes for the synthesis of 1-alkyl-1H-pyrazole-4-boronic acids have been identified: one involving a lithium-halogen exchange from a 4-bromo-1-alkyl-1H-pyrazole precursor, and another utilizing a Grignard reagent exchange from a 4-iodo-1-alkyl-1H-pyrazole intermediate.[3][6] This note will focus on the Grignard exchange method due to its operational simplicity and avoidance of cryogenic temperatures below -30°C.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of a generic 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester, based on literature precedents.[6]

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Iodination PyrazoleI₂, H₂O₂H₂ORT2-4>90>98
N-Alkylation 4-Iodopyrazole1-Bromopropane, K₂CO₃DMF60-804-685-95>98
Boronic Ester Formation 1-Propyl-4-iodopyrazolei-PrMgCl, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTHF-20 to -102-340-50>97

Experimental Protocols

Protocol 1: Synthesis of 4-Iodopyrazole

This protocol describes the iodination of pyrazole, the initial step in the synthesis sequence.

Materials:

  • Pyrazole

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in deionized water, add iodine (1.05 eq).

  • Slowly add 30% hydrogen peroxide (1.1 eq) to the mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodopyrazole as a solid.

Protocol 2: Synthesis of 1-Propyl-4-iodopyrazole

This protocol details the N-alkylation of 4-iodopyrazole.

Materials:

  • 4-Iodopyrazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of 4-iodopyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step if of sufficient purity.

Protocol 3: Scale-up Synthesis of this compound pinacol ester

This protocol describes the final step to obtain the target boronic acid pinacol ester via a Grignard exchange reaction.[6]

Materials:

  • 1-Propyl-4-iodopyrazole

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried reactor under a nitrogen atmosphere, add a solution of 1-propyl-4-iodopyrazole (1.0 eq) in anhydrous THF.

  • Cool the solution to between -20°C and -10°C.

  • Slowly add isopropylmagnesium chloride (1.1 eq) to the reaction mixture, maintaining the internal temperature within the specified range.

  • Stir the mixture for 1-2 hours at -20°C to -10°C to ensure complete Grignard formation.

  • In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF.

  • Slowly add the Grignard reagent solution to the boronate solution at -20°C to -10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound pinacol ester can be purified by vacuum distillation or column chromatography.

Protocol 4: Hydrolysis to this compound (Optional)

If the free boronic acid is required, the pinacol ester can be hydrolyzed.

Materials:

  • This compound pinacol ester

  • Acetone

  • 2N Hydrochloric acid (HCl)

  • Hexane or Heptane

Procedure:

  • Dissolve the pinacol ester (1.0 eq) in acetone.

  • Add 2N HCl (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • The resulting aqueous slurry is filtered, and the solid is washed with cold water and then with hexane or heptane.

  • Dry the solid under vacuum to yield this compound.

Visualizations

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Products Pyrazole Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole Iodination (I₂, H₂O₂) PropylBromide 1-Bromopropane PropylIodopyrazole 1-Propyl-4-iodopyrazole Iodopyrazole->PropylIodopyrazole N-Alkylation (1-Bromopropane, K₂CO₃) BoronicEster (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester PropylIodopyrazole->BoronicEster Grignard Exchange & Borylation (i-PrMgCl, Boronate) BoronicAcid This compound BoronicEster->BoronicAcid Hydrolysis (HCl, Acetone) reagent1 I₂, H₂O₂ reagent2 1-Bromopropane, K₂CO₃ reagent3 i-PrMgCl, Boronate reagent4 HCl, Acetone

Caption: Synthetic workflow for this compound.

References

The Role of (1-Propyl-1H-pyrazol-4-yl)boronic Acid in the Development of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of pyrazole-based boronic acids, specifically focusing on the conceptual role of moieties like (1-Propyl-1H-pyrazol-4-yl)boronic acid in the synthesis and development of targeted kinase inhibitors. While direct public data on kinase inhibitors synthesized from this exact boronic acid is limited, we will use the well-established Janus kinase (JAK) inhibitor, Ruxolitinib, which features a substituted pyrazole core, as a representative example to illustrate the principles, protocols, and significance of this chemical scaffold in modern drug discovery.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical efficacy.[1] Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-containing compounds have shown remarkable potential in inhibiting a diverse range of kinases, such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.

This compound and its analogs are valuable building blocks in the synthesis of these complex inhibitors. The boronic acid functional group enables efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of the pyrazole moiety into a larger molecular scaffold. The N-propyl group on the pyrazole ring can influence the compound's pharmacokinetic properties, such as solubility and cell permeability, and can also engage in specific interactions within the kinase active site.

Case Study: Ruxolitinib, a Pyrazole-Containing JAK Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[1] It is an FDA-approved therapeutic for the treatment of myelofibrosis and polycythemia vera.[2] The core structure of Ruxolitinib contains a pyrazole ring, highlighting the importance of this heterocycle in achieving high-affinity binding to the ATP-binding site of the JAK kinases.

Quantitative Data: Inhibitory Profile of Ruxolitinib

The following tables summarize the in vitro inhibitory activity of Ruxolitinib against various kinases and its antiproliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Ruxolitinib

Target KinaseIC50 (nM)Reference
JAK13.3[1][3]
JAK22.8[1][3]
TYK219[4]
JAK3>428[4]

Table 2: Antiproliferative Activity of Ruxolitinib in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HELErythroleukemia (JAK2 V617F positive)0.127[3]
Ba/F3 (JAK2 V617F)Pro-B0.127[3]
LS411NColorectal Cancer~20[5]
SW620Colorectal Cancer~30[5]
MCF-7Breast Cancer30.42[6]
SKBR3Breast Cancer13.94[6]
MDA-MB-468Breast Cancer10.87[6]

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of pyrazole-based kinase inhibitors, using a JAK inhibitor like Ruxolitinib as an example.

Synthesis of a Pyrazole-Containing Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a pyrazole-containing intermediate, a key step in the synthesis of many kinase inhibitors.

Suzuki_Coupling_Workflow Start Start Reactants This compound Aryl/Heteroaryl Halide Start->Reactants Reaction_Setup Combine Reactants, Palladium Catalyst, Base, and Solvent in a Reaction Vessel Reactants->Reaction_Setup Inert_Atmosphere Purge with Inert Gas (e.g., Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Quench Reaction, Extract with Organic Solvent, and Dry Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, Mass Spectrometry) Purification->Characterization End End Characterization->End

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for Ruxolitinib synthesis)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Toluene)

  • Reaction vessel (e.g., round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring

  • Standard workup and purification reagents and equipment

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole-containing compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant JAK1 or JAK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test inhibitor (e.g., Ruxolitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the test inhibitor, a positive control inhibitor (e.g., a known JAK inhibitor), and DMSO as a negative control.

  • Add the kinase enzyme solution to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitor.[7][8][9][10]

Materials:

  • Human erythroleukemia cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation)

  • Complete cell culture medium

  • Test inhibitor (e.g., Ruxolitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test inhibitor at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the results on a dose-response curve.

Conclusion

This compound and related pyrazole-containing building blocks are integral to the development of modern kinase inhibitors. As exemplified by the JAK inhibitor Ruxolitinib, the pyrazole scaffold is a versatile and effective core for designing potent and selective drugs. The synthetic and biological protocols provided herein offer a foundational framework for researchers to synthesize and evaluate novel pyrazole-based kinase inhibitors, contributing to the advancement of targeted therapies for a multitude of diseases.

References

Troubleshooting & Optimization

troubleshooting low yields in Suzuki reactions with (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers experiencing low yields in Suzuki-Miyaura coupling reactions involving (1-Propyl-1H-pyrazol-4-yl)boronic acid. The unique characteristics of heteroaromatic boronic acids, such as pyrazoles, can present specific challenges not always encountered with standard arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound has a very low yield. What are the most common initial problems to investigate?

A1: When troubleshooting low yields with this specific substrate, begin by assessing three critical areas:

  • Reagent Quality and Stability: Pyrazole boronic acids can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[1][2] Verify the purity of your this compound. It should be stored in a cool, dry place under an inert atmosphere.[3][4] Consider using a fresh batch or repurifying the existing stock if degradation is suspected.

  • Oxygen Contamination: The Suzuki coupling catalytic cycle is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid.[5][6][7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[5][8]

  • Catalyst and Base Efficacy: The choice of catalyst, ligand, and base is crucial. Heterocycles like pyrazole can coordinate to the palladium center, potentially inhibiting the reaction.[2][9] Ensure your palladium precatalyst is active and the base is appropriate and sufficiently strong to facilitate the transmetalation step.[10][11]

Q2: I suspect my boronic acid is degrading. What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is particularly problematic for some heteroaryl boronic acids, especially under heated aqueous conditions.[1][2]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Where possible, using anhydrous solvents and bases can reduce the primary proton source. Recent methods have shown success with bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions.[12]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[3] The ester then hydrolyzes in situ during the reaction.

  • Excess Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) can help compensate for some loss to protodeboronation.[9]

  • Milder Conditions: If possible, screen for lower reaction temperatures and shorter reaction times, as prolonged heat can accelerate decomposition.[9]

Q3: What are the optimal reaction conditions for coupling this compound?

A3: There is no single universal set of conditions, and optimization is often necessary. However, a reliable starting point for pyrazole boronic acids involves modern palladium precatalysts and specific solvent/base combinations. Below is a comparison of conditions reported for similar pyrazole substrates.

Comparative Reaction Conditions for Pyrazole Boronic Acids

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Typical YieldNotes
Pd(PPh₃)₄ (5 mol%)PPh₃ (internal)Na₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)90GoodA classic, widely used system.[13]
XPhos Pd G2/G3 (1-2 mol%)XPhos (internal)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (5:1)100Good to ExcellentBuchwald precatalysts are highly active and robust for heteroaryl couplings.[9][14]
Pd(OAc)₂ (2 mol%)SPhos or XPhosK₃PO₄ (2.0 eq)Toluene or Dioxane80-110VariableRequires in situ formation of the active Pd(0) species.
Pd₂(dba)₃ (2 mol%)P(Cy)₃Cs₂CO₃ or K₂CO₃Dioxane / H₂O (9:1)RT - 80GoodEffective system, sometimes at lower temperatures.[15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki reaction.

Suzuki_Troubleshooting Troubleshooting Workflow for Low Suzuki Reaction Yields start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagents_ok Reagents are Pure & Active check_reagents->reagents_ok Yes reagents_bad Degraded Boronic Acid or Inactive Catalyst check_reagents->reagents_bad No check_conditions 2. Assess Reaction Conditions reagents_ok->check_conditions solve_reagents Action: - Use fresh boronic acid - Convert to pinacol ester - Use fresh catalyst/ligand reagents_bad->solve_reagents end_node Yield Improved solve_reagents->end_node conditions_ok Standard Conditions Used check_conditions->conditions_ok Yes conditions_bad Potential Side Reactions (Protodeboronation, Homocoupling) check_conditions->conditions_bad No check_optimization 3. Further Optimization Needed? conditions_ok->check_optimization solve_conditions Action: - Thoroughly degas solvents - Ensure inert atmosphere - Screen different bases (K₃PO₄, Cs₂CO₃) - Use anhydrous solvent if possible conditions_bad->solve_conditions solve_conditions->end_node optimization_yes Yield Still Low check_optimization->optimization_yes Yes check_optimization->end_node No solve_optimization Action: - Screen different ligands (e.g., Buchwald ligands) - Screen different solvents (Dioxane, Toluene, THF) - Vary temperature (60-110°C) - Increase catalyst loading optimization_yes->solve_optimization solve_optimization->end_node

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature for the Suzuki-Miyaura coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the experimental process.

FAQs

Q1: What is the typical starting point for optimizing the reaction temperature for the coupling of this compound?

A1: A good starting point for temperature optimization is typically in the range of 80-100°C.[1][2] Many Suzuki-Miyaura couplings involving heteroaryl boronic acids proceed efficiently within this range. However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used.

Q2: My reaction is sluggish or shows low conversion at 80°C. Should I increase the temperature?

A2: Yes, if the reaction is slow, a moderate increase in temperature (e.g., to 90-110°C) can enhance the reaction rate. However, be cautious, as excessively high temperatures can lead to catalyst decomposition, increased side product formation (such as protodeboronation), and a decrease in overall yield.[2] It is recommended to increase the temperature in increments of 10°C and monitor the reaction progress closely.

Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this?

A3: Protodeboronation is a common side reaction with heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water. To minimize this, consider the following:

  • Lower the reaction temperature: If you are running the reaction at a high temperature, try reducing it.

  • Use anhydrous solvents: Ensure your solvents are thoroughly dried.

  • Choose a suitable base: A weaker base, such as K₂CO₃ or CsF, may be preferable to stronger bases.

  • Use a boronic ester: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Q4: What are the visual cues of catalyst decomposition at higher temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a fine black precipitate.[2] If you observe this, it is a strong indication that the reaction temperature is too high for the chosen catalyst system.

Q5: Can the choice of catalyst and ligand influence the optimal reaction temperature?

A5: Absolutely. The thermal stability of the palladium catalyst is largely determined by the supporting ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, often form more stable catalysts that can tolerate higher temperatures.[1] If you need to run the reaction at a higher temperature, consider switching to a more robust catalyst system.

Data Presentation

The following table provides representative data on how reaction temperature can influence the yield of a Suzuki-Miyaura coupling reaction with a substituted pyrazole boronic acid. Please note that this data is illustrative and the optimal temperature for your specific reaction may vary.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1602445Slow reaction rate, incomplete conversion.
2801285Good conversion and yield.
3100892Faster reaction, excellent yield.
4120675Increased side products, some catalyst decomposition observed.

Experimental Protocols

General Protocol for Temperature Optimization of the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the optimization of reaction temperature. It is recommended to run small-scale reactions in parallel at different temperatures.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vials and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial containing a stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent under an inert atmosphere.

  • Using a syringe, add the catalyst solution to the reaction vial.

  • Add the remaining degassed solvent to the reaction vial to achieve the desired concentration.

  • Place the reaction vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80°C, 90°C, 100°C, 110°C).

  • Stir the reaction mixture vigorously for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_decision Decision & Refinement start Select Initial Conditions (Catalyst, Base, Solvent) temp_range Define Temperature Range (e.g., 80-120°C) start->temp_range run_reactions Run Parallel Reactions at Different Temperatures temp_range->run_reactions monitor Monitor Progress (TLC, LC-MS) run_reactions->monitor analyze Analyze Yield & Purity monitor->analyze optimal Optimal Temperature Identified? analyze->optimal adjust Adjust Conditions (e.g., Catalyst, Time) optimal->adjust No finish Final Protocol optimal->finish Yes adjust->run_reactions

Caption: A logical workflow for optimizing reaction temperature.

Temp_Effect_Pathway Impact of Temperature on Reaction Outcome cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature Temp Reaction Temperature Low_Rate Slow Reaction Rate Temp->Low_Rate Good_Rate Efficient Reaction Rate Temp->Good_Rate Decomp Catalyst Decomposition Temp->Decomp Side_Rxn Increased Side Reactions (e.g., Protodeboronation) Temp->Side_Rxn Low_Yield Low Yield / Incomplete Conversion Low_Rate->Low_Yield High_Yield High Yield & Purity Good_Rate->High_Yield Reduced_Yield Reduced Yield Decomp->Reduced_Yield Side_Rxn->Reduced_Yield

Caption: Relationship between temperature and reaction outcomes.

References

how to prevent deboronation of (1-Propyl-1H-pyrazol-4-yl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Propyl-1H-pyrazol-4-yl)boronic acid, focusing on the prevention of deboronation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of 1-propyl-1H-pyrazole as a byproduct, reducing the yield of the desired coupled product. Heteroaryl boronic acids, including pyrazole derivatives, are particularly susceptible to this reaction, which can be catalyzed by acid or base.

Q2: What are the main factors that promote the deboronation of my pyrazole boronic acid?

A2: Several factors can accelerate the rate of deboronation:

  • pH: Both acidic and basic conditions can catalyze deboronation. For many heteroaryl boronic acids, the reaction rate is significant at both low and high pH.

  • Temperature: Higher reaction temperatures generally increase the rate of deboronation.

  • Water: The presence of water can facilitate protodeboronation by acting as a proton source.

  • Inefficient Catalysis: A slow desired reaction (e.g., Suzuki-Miyaura coupling) exposes the boronic acid to the reaction conditions for a longer period, increasing the likelihood of degradation.

  • Oxygen: The presence of oxygen can contribute to the degradation of the boronic acid and the palladium catalyst.

Q3: How can I minimize deboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: To minimize deboronation, consider the following strategies:

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is highly recommended. Boronic esters are less prone to hydrolysis and deboronation.[1]

  • Optimize the Base: Use a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Strong bases such as sodium hydroxide (NaOH) can accelerate deboronation.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.

  • Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried. While some Suzuki reactions benefit from a small amount of water, excess water should be avoided.

  • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can degrade both the boronic acid and the catalyst.

  • Choose an Efficient Catalyst System: Utilize a highly active palladium catalyst and ligand system (e.g., a Buchwald-type biarylphosphine ligand with a palladium precatalyst) to ensure the desired coupling reaction proceeds faster than the deboronation side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem 1: Low yield of the desired product and significant formation of 1-propyl-1H-pyrazole.
  • Possible Cause: Significant protodeboronation of the starting material.

  • Troubleshooting Steps:

    • Switch to a Boronic Ester: If you are using the boronic acid, switch to its pinacol ester derivative, this compound pinacol ester. This will significantly enhance stability.[1][2]

    • Lower the Reaction Temperature: Decrease the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and stability.

    • Screen Different Bases: If using a strong base, switch to a milder one. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Consider the use of molecular sieves.

    • Optimize the Catalyst System: Increase the catalyst loading slightly or switch to a more active catalyst/ligand combination to accelerate the desired reaction.

Problem 2: Inconsistent reaction yields.
  • Possible Cause: Variable amounts of water or oxygen in the reaction setup. The stability of the boronic acid itself might also be a factor if it has been stored for a long time.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent drying of glassware and handling of anhydrous solvents.

    • Degassing: Implement a rigorous degassing procedure for all solvents (e.g., three freeze-pump-thaw cycles or sparging with an inert gas).

    • Check Reagent Quality: Use freshly purchased or purified this compound or its pinacol ester. Store it under an inert atmosphere in a refrigerator.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Yield of a Generic Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid

ParameterCondition AYield of Coupled ProductYield of Deboronated ProductCondition BYield of Coupled ProductYield of Deboronated Product
Boron Source Boronic Acid45%50%Pinacol Ester92%<5%
Base NaOH (2.0 M aq.)55%40%K₃PO₄ (anhydrous)90%<8%
Solvent Dioxane/H₂O (4:1)60%35%2-MeTHF (anhydrous)93%<5%
Temperature 110 °C65%30%80 °C91%<7%
Catalyst System Pd(OAc)₂70%25%SPhos Pd G394%<4%

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions with sensitive boronic acids. Actual results will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes the formation of the more stable pinacol ester, which is the recommended starting material for subsequent coupling reactions.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of toluene to dissolve the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, the palladium catalyst, and the phosphine ligand.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (start with 60-80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Deboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_deboronation Undesired Deboronation A This compound (or Pinacol Ester) E Desired Product: 1-Propyl-4-aryl-1H-pyrazole A->E Productive Pathway G 1-Propyl-1H-pyrazole (Byproduct) A->G Side Reaction B Aryl Halide (Ar-X) B->E C Pd(0) Catalyst C->E D Base D->E F H₂O / H⁺ / OH⁻ F->G H High Temperature H->G

Caption: Competing pathways for this compound in a coupling reaction.

Troubleshooting_Workflow start Low Yield of Desired Product check_deboronation Check for Deboronated Byproduct (1-Propyl-1H-pyrazole) start->check_deboronation deboronation_present Significant Deboronation Observed check_deboronation->deboronation_present Yes no_deboronation Minimal Deboronation check_deboronation->no_deboronation No use_ester Use Pinacol Ester of Boronic Acid deboronation_present->use_ester other_issues Investigate Other Reaction Parameters: - Catalyst activity - Reagent purity - Reaction time no_deboronation->other_issues lower_temp Lower Reaction Temperature use_ester->lower_temp weaker_base Use Weaker Base (e.g., K₃PO₄) lower_temp->weaker_base anhydrous Ensure Anhydrous Conditions weaker_base->anhydrous optimize_catalyst Optimize Catalyst/ Ligand System anhydrous->optimize_catalyst

Caption: Troubleshooting workflow for low-yielding reactions involving this compound.

References

Technical Support Center: Purification Strategies for Products Derived from (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from (1-Propyl-1H-pyrazol-4-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: Common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, residual palladium catalyst, and byproducts from the decomposition of phosphine ligands. Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, can also occur, leading to the formation of 1-propyl-1H-pyrazole.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted boronic acids can typically be removed during the aqueous workup. Being weakly acidic, this compound can be converted to its water-soluble boronate salt by washing the organic layer with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃).[1] This allows for its separation from the desired product, which remains in the organic phase.

Q3: My desired product and a byproduct have very similar polarities on TLC. How can I improve their separation by column chromatography?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:

  • Optimize the Solvent System: Experiment with different solvent systems. For pyrazole derivatives, common eluents include gradients of hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[2][3]

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using basic alumina, which can be effective for the purification of nitrogen-containing heterocycles.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reverse-phase columns can provide higher resolution.

Q4: My product is an oil and will not crystallize. What are my purification options?

A4: If your product is an oil, purification is typically achieved through chromatographic methods. Flash column chromatography on silica gel or alumina is the most common approach. If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure could be an option, although this is less common for the types of biaryl products typically synthesized.

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4][5] To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a pre-catalyst that is less prone to promoting homocoupling can also be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the starting materials are not fully consumed, consider increasing the reaction time, temperature, or catalyst loading.
Protodeboronation of this compound This is a common side reaction for boronic acids.[4] Use of milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may reduce protodeboronation. Ensure the reaction is run under strictly anhydrous conditions if possible, as water can be a proton source.
Catalyst Deactivation The palladium catalyst can be sensitive to air. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere.[4]
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as dioxane/water or THF/water, is often used in Suzuki couplings to aid solubility.[6]
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Product and Impurities during Column Chromatography Optimize the eluent system by testing various solvent mixtures and gradients. If using silica gel, consider switching to a different stationary phase like basic alumina.
Product "Oiling Out" During Recrystallization This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if impurities are present. Try using a lower-boiling point solvent or a solvent pair. Further purification by chromatography to remove impurities before attempting recrystallization is also recommended.
Residual Palladium in the Final Product For pharmaceutical applications, removal of residual palladium is critical. After the initial workup, the product can be passed through a pad of celite or treated with a palladium scavenger.
Unreacted Boronic Acid Remaining After Workup Increase the concentration or volume of the basic aqueous wash during the workup. Perform multiple washes to ensure complete removal of the boronic acid.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with: a. 1M aqueous NaOH or saturated aqueous K₂CO₃ (2 x volume of organic layer) to remove unreacted boronic acid.[1] b. Water (2 x volume of organic layer). c. Brine (1 x volume of organic layer) to facilitate phase separation.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the desired initial eluent (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.

  • Elution: Run the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the polarity of the product and impurities and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazole derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Purification of Pyrazole Derivatives

Purification MethodStationary/Mobile PhaseApplication Notes
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradientA standard choice for moderately polar compounds. The gradient can be adjusted based on the polarity of the specific product.[2]
Column Chromatography Silica Gel with Dichloromethane/Methanol gradientSuitable for more polar pyrazole derivatives.[1]
Column Chromatography Basic Alumina with Hexane/THF gradientCan be advantageous for basic compounds like pyrazoles, potentially reducing tailing.
Recrystallization Ethanol or IsopropanolGood general solvents for recrystallizing many organic compounds.
Recrystallization Ethanol/WaterA useful mixed-solvent system for more polar pyrazole derivatives. The product is dissolved in hot ethanol, and water is added dropwise until turbidity persists, followed by slow cooling.[7]
HPLC Lux amylose-2 or Lux cellulose-2 columns with Hexane/Ethanol or AcetonitrileUsed for the enantioselective separation of chiral pyrazole derivatives.[6][8]

Table 2: Summary of Potential Impurities and Their Removal

ImpurityOriginRecommended Removal Method
This compoundUnreacted starting materialAqueous wash with a basic solution (e.g., 1M NaOH, sat. K₂CO₃).[1]
Boronic acid homocoupling productSide reaction, often promoted by oxygenCareful column chromatography. Prevention is key: ensure the reaction is thoroughly degassed.[4][5]
1-Propyl-1H-pyrazoleProtodeboronation of the starting boronic acidColumn chromatography.
Palladium catalystCatalyst from the Suzuki reactionFiltration through celite or treatment with a palladium scavenger.
Phosphine oxidesOxidation of phosphine ligandsColumn chromatography.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_base Wash with Aqueous Base dilute->wash_base Removes unreacted boronic acid wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A typical experimental workflow for the purification of products from Suzuki-Miyaura coupling reactions.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_impurities Analyze for Side Products (e.g., Protodeboronation) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete Starting material remains suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) check_conditions->suboptimal_conditions Conditions not optimized side_reactions Significant Side Reactions check_impurities->side_reactions Side products detected solution1 Increase reaction time/temp or catalyst loading incomplete->solution1 solution2 Ensure inert atmosphere, use fresh catalyst/ligands suboptimal_conditions->solution2 solution3 Use milder base, ensure anhydrous conditions side_reactions->solution3

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: N-Propyl Pyrazole Boronic Acids in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N-propyl pyrazole boronic acids in chemical synthesis. The information is tailored to address common side reactions and offer effective mitigation strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using N-propyl pyrazole boronic acids in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling .[1][2]

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of N-propyl pyrazole as a byproduct, reducing the yield of the desired coupled product.[1] Heteroaromatic boronic acids, including pyrazole derivatives, can be particularly susceptible to this reaction.[3]

  • Homocoupling: This reaction involves the coupling of two molecules of the N-propyl pyrazole boronic acid to form a symmetrical bipyrazole byproduct.[2][4] This not only consumes the boronic acid reagent but also complicates the purification process due to the structural similarity of the byproduct to the desired product.

Q2: What factors typically promote these side reactions?

A2: Several factors can contribute to an increased incidence of protodeboronation and homocoupling:

  • For Protodeboronation:

    • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of water or other protic solvents can accelerate protodeboronation.[1][3] The pH of the reaction medium is also a critical factor.[1]

    • Instability of the Boronic Acid: The inherent stability of the N-propyl pyrazole boronic acid itself plays a role. Some heteroaromatic boronic acids are known to be less stable, especially under coupling conditions.[3]

  • For Homocoupling:

    • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids, which is a palladium-catalyzed process.[2][5]

    • Catalyst System: The choice of palladium precursor and ligands can influence the rate of homocoupling versus the desired cross-coupling.

    • Reaction Kinetics: If the rate of transmetalation in the Suzuki-Miyaura catalytic cycle is slow, the likelihood of side reactions like homocoupling can increase.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of N-Propyl Pyrazole Byproduct

Symptom: NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of the N-propyl pyrazole byproduct, indicating substantial protodeboronation.

Troubleshooting Workflow:

start Low Yield & Protodeboronation Detected condition1 Reaction Temperature > 80°C? start->condition1 action1 Lower reaction temperature. Monitor progress closely. condition1->action1 Yes condition2 Aqueous solvent or excess water present? condition1->condition2 No end Improved Yield, Reduced Protodeboronation action1->end action2 Use anhydrous solvents. Dry reagents and glassware thoroughly. condition2->action2 Yes condition3 Standard boronic acid used? condition2->condition3 No action2->end action3 Consider using a more stable derivative (e.g., pinacol ester). [16] condition3->action3 Yes condition4 Prolonged reaction time? condition3->condition4 No action3->end action4 Optimize reaction time by monitoring with TLC or LC-MS. condition4->action4 Yes condition4->end No action4->end

Caption: Troubleshooting workflow for protodeboronation.

Mitigation Strategies for Protodeboronation:

StrategyDescriptionExperimental Considerations
Use of Boronic Esters Convert the N-propyl pyrazole boronic acid to a more stable boronic ester, such as a pinacol ester.[6] These are generally more resistant to protodeboronation.The pinacol ester can be synthesized from the boronic acid and pinacol. It can then be used directly in the Suzuki-Miyaura coupling reaction.
Anhydrous Conditions Minimize the presence of water in the reaction.Use anhydrous solvents, and ensure all glassware and reagents are thoroughly dried.
Reaction Temperature and Time Optimize for the lowest effective temperature and shortest possible reaction time.Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the point of completion and avoid unnecessary heating.
pH Control The rate of protodeboronation can be pH-dependent.[1]While not always straightforward to control in a complex reaction mixture, the choice of base can influence the pH. Weaker bases might be beneficial in some cases.
Issue 2: Formation of a Symmetrical Bipyrazole Byproduct

Symptom: A significant peak corresponding to the homocoupled dimer of N-propyl pyrazole boronic acid is observed in the crude reaction analysis.

Troubleshooting Workflow:

start Homocoupling Byproduct Detected condition1 Was the reaction mixture degassed? start->condition1 action1 Rigorously degas solvents and the reaction mixture (e.g., with argon or nitrogen sparging). [6] condition1->action1 No condition2 Using a Pd(II) precatalyst? condition1->condition2 Yes end Minimized Homocoupling, Cleaner Product action1->end action2 Consider switching to a Pd(0) source or adding a mild reducing agent (e.g., potassium formate). [1] condition2->action2 Yes condition3 Standard phosphine ligand used? condition2->condition3 No action2->end action3 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired cross-coupling. [4] condition3->action3 Yes condition3->end No action3->end

Caption: Troubleshooting workflow for homocoupling.

Mitigation Strategies for Homocoupling:

StrategyDescriptionExperimental Considerations
Inert Atmosphere Exclude oxygen from the reaction mixture.Degas the solvent and the reaction mixture thoroughly by sparging with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst.[2] Maintain a positive pressure of the inert gas throughout the reaction.
Choice of Catalyst Use a Pd(0) catalyst source directly, or if using a Pd(II) source, consider adding a reducing agent.Pd(PPh₃)₄ is a common Pd(0) source. If using Pd(OAc)₂, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of Pd(II) that can promote homocoupling.[7]
Ligand Selection The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[3]Ligands such as SPhos or XPhos are often effective in suppressing homocoupling.
Slow Addition of Boronic Acid Maintaining a low concentration of the boronic acid in the reaction mixture at any given time can disfavor the bimolecular homocoupling reaction.The N-propyl pyrazole boronic acid can be added slowly to the reaction mixture over a period of time using a syringe pump.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with N-Propyl Pyrazole Boronic Acid (Pinacol Ester)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the N-propyl pyrazole boronic acid pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship of Suzuki-Miyaura Coupling and Side Reactions:

reagents N-Propyl Pyrazole Boronic Acid + Aryl Halide catalyst Pd Catalyst + Base reagents->catalyst desired_product Desired Cross-Coupled Product catalyst->desired_product Desired Pathway protodeboronation Protodeboronation Byproduct (N-Propyl Pyrazole) catalyst->protodeboronation Side Reaction homocoupling Homocoupling Byproduct (Bipyrazole) catalyst->homocoupling Side Reaction

Caption: Competing reaction pathways.

References

improving the stability and handling of (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and handling of (1-Propyl-1H-pyrazol-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound, like many other boronic acids, are its susceptibility to two primary degradation pathways:

  • Oxidative deboronation: In the presence of oxygen, the carbon-boron bond can be cleaved, converting the boronic acid to the corresponding pyrazole. This process can be accelerated by the presence of reactive oxygen species.[1][2][3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, which results in the formation of 1-propyl-1H-pyrazole and boric acid.[4][5][6] The rate of protodeboronation is highly dependent on the pH of the solution.[4][5] Heteroaromatic boronic acids can be particularly prone to protodeboronation.[7]

Q2: How should I properly store this compound to ensure its longevity?

A2: To maximize the shelf-life of this compound, it is crucial to store it under conditions that minimize exposure to air, moisture, and heat. The recommended storage conditions are summarized in the table below. Often, this compound is supplied as a more stable pinacol ester derivative.[8][9]

Q3: Can I handle this compound on the open bench?

A3: While brief handling on an open bench for weighing purposes is generally acceptable, prolonged exposure to the atmosphere should be avoided due to the risk of oxidative and hydrolytic degradation.[10] For extended manipulations, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon).[11][12]

Q4: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the potential causes related to the boronic acid?

A4: Low yields in Suzuki-Miyaura coupling reactions with this reagent can often be attributed to the degradation of the boronic acid. Key factors include:

  • Poor quality of the starting material: The boronic acid may have degraded during storage.

  • In situ decomposition: The reaction conditions (e.g., presence of water, base, heat, and oxygen) can accelerate protodeboronation and oxidation, which competes with the cross-coupling reaction.[5][10]

  • Homocoupling: The presence of oxygen can lead to the homocoupling of the boronic acid, forming a bipyrazole byproduct.[13][14]

  • Inhibition by the pyrazole nitrogen: The basic nitrogen atom in the pyrazole ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[15]

Q5: Are there more stable alternatives to this compound?

A5: Yes, several derivatives of boronic acids are designed for enhanced stability. These include:

  • Boronate esters: Pinacol esters are very common and offer improved stability against oxidation and protodeboronation.[16]

  • Organotrifluoroborates: These salts are known for their high stability and are often used in "slow release" strategies for unstable boronic acids.[6][17]

  • MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that can release the corresponding boronic acid in a controlled manner under specific reaction conditions.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low to no product formation.Degradation of boronic acid: The boronic acid may have decomposed prior to or during the reaction.1. Verify Reagent Quality: Use a freshly opened bottle or test the quality of the boronic acid by NMR. 2. Use a Stabilized Form: Employ the corresponding pinacol ester, trifluoroborate salt, or MIDA boronate.[6][10] 3. Optimize Reaction Conditions: Ensure the reaction is thoroughly degassed to remove oxygen.[13] Use anhydrous solvents.
Significant formation of 1-propyl-1H-pyrazole (protodeboronation byproduct).Protodeboronation: The reaction conditions (especially the presence of water and the choice of base) are promoting the undesired cleavage of the C-B bond.[6]1. Minimize Water: Use dry solvents and reagents. While a small amount of water is often necessary for the Suzuki reaction, excess water can be detrimental.[17] 2. Base Selection: The rate of protodeboronation is pH-dependent.[4] Experiment with different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance for your specific substrates. 3. Slow Release Strategy: Use a MIDA boronate which slowly releases the boronic acid, keeping its concentration low and minimizing side reactions.[6][10]
Formation of a bipyrazole byproduct.Homocoupling: Oxidative homocoupling of the boronic acid is occurring.1. Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[13][14] 2. Active Catalyst: Use a pre-catalyst that rapidly forms the active Pd(0) species to favor cross-coupling over homocoupling.
Reaction stalls at partial conversion.Catalyst Inhibition/Decomposition: The pyrazole nitrogen may be interfering with the palladium catalyst, or the catalyst may be decomposing under the reaction conditions.[15]1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the palladium center and promote efficient catalytic turnover. 2. Catalyst Loading: A slightly higher catalyst loading might be necessary for challenging substrates.[15]

Data Presentation

Table 1: Recommended Storage and Handling Conditions
Parameter Recommendation for this compound Recommendation for Pinacol Ester Derivative
Temperature Store in a freezer (-20°C to 0°C).[12]Store refrigerated (2-8°C).
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[8][12]Keep container tightly sealed.[11]
Light Protect from light.Protect from light.
Moisture Store in a desiccator or dry box. Avoid moisture.[18]Keep in a dry, well-ventilated place.[19]
Handling Minimize exposure to air. Use in a well-ventilated area or under inert gas.[11]Avoid prolonged exposure to air and moisture.[20][21]

Experimental Protocols

Protocol 1: Standard Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

    • Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

degradation_pathways Degradation Pathways of this compound boronic_acid This compound pyrazole 1-Propyl-1H-pyrazole boronic_acid->pyrazole Protodeboronation (+ H2O) boric_acid B(OH)3 boronic_acid->boric_acid oxidized_product 1-Propyl-1H-pyrazol-4-ol boronic_acid->oxidized_product Oxidation (+ [O])

Caption: Key degradation pathways for arylboronic acids.

troubleshooting_workflow Troubleshooting a Failed Suzuki-Miyaura Coupling start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Degraded Reagents (Replace and Retry) check_reagents->reagents_bad Bad check_conditions Review Reaction Conditions (Degassing, Solvent, Base) reagents_ok->check_conditions success Successful Coupling reagents_bad->success conditions_ok Conditions OK check_conditions->conditions_ok Optimal conditions_bad Suboptimal Conditions (Optimize and Retry) check_conditions->conditions_bad Suboptimal check_byproducts Analyze Byproducts (Protodeboronation, Homocoupling) conditions_ok->check_byproducts conditions_bad->success protodeboronation High Protodeboronation (Use Anhydrous Solvent, Change Base) check_byproducts->protodeboronation Protodeboronation homocoupling High Homocoupling (Improve Degassing) check_byproducts->homocoupling Homocoupling protodeboronation->success homocoupling->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

stability_factors Factors Influencing Boronic Acid Stability stability Boronic Acid Stability storage Storage Conditions stability->storage reaction Reaction Conditions stability->reaction structure Chemical Structure stability->structure temp Low Temperature storage->temp inert_atm Inert Atmosphere storage->inert_atm moisture Low Moisture storage->moisture degassing Degassing (No O2) reaction->degassing ph Optimal pH/Base reaction->ph solvent Anhydrous Solvent reaction->solvent ester Esterification (e.g., Pinacol, MIDA) structure->ester

Caption: Key factors affecting the stability of boronic acids.

References

Technical Support Center: (1-Propyl-1H-pyrazol-4-yl)boronic acid in Scale-Up Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (1-Propyl-1H-pyrazol-4-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no yield upon scale-up. What are the primary factors to investigate?

A1: When scaling up Suzuki-Miyaura reactions, several factors that may have been insignificant at the lab scale can become critical. The first aspects to scrutinize are:

  • Catalyst Activity and Loading: Ensure your palladium catalyst is active. On a larger scale, inefficient mixing can lead to localized deactivation. It may be necessary to increase the catalyst loading (mol%) slightly or switch to a more robust pre-catalyst.

  • Oxygen Contamination: Inadequate degassing of solvents and insufficient inert atmosphere blanketing are more common in larger vessels. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1]

  • Reagent Purity and Stability: Verify the purity of your this compound, as impurities can inhibit the catalyst. Boronic acids, especially heteroaromatic ones, can be susceptible to degradation over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is crucial. The base needs to be sufficiently strong to promote transmetalation without causing degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous agitation is essential to ensure efficient mixing.[1]

Q2: I am observing significant protodeboronation of this compound. How can this be minimized?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids.[2] To mitigate this:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using milder bases such as K₂CO₃ or Cs₂CO₃.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can be beneficial. The boronic acid is then generated in situ under the reaction conditions.

  • "Slow Release" Strategy: Employing boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[2]

Q3: The pyrazole nitrogen in my substrate appears to be inhibiting the palladium catalyst. What is the cause and how can I overcome this?

A3: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is a known challenge with nitrogen-rich heterocycles. To address this:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can help to stabilize the active catalytic species and prevent strong coordination of the pyrazole nitrogen.

  • Catalyst Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer better performance and reproducibility compared to generating the active catalyst in situ from a palladium salt and a separate ligand.

Q4: What are the best practices for purifying the final product on a larger scale?

A4: Large-scale purification requires different strategies than lab-scale chromatography.

  • Crystallization/Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A thorough screen of solvents is recommended to find optimal conditions.

  • Extraction: A well-designed series of aqueous extractions can remove many inorganic byproducts and some polar organic impurities.

  • Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.

  • Palladium Removal: Residual palladium is a major concern, especially in pharmaceutical applications. Treatment with activated carbon or silica-based metal scavengers can effectively reduce palladium levels.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inactive Catalyst * Use a fresh batch of palladium catalyst and ligand. * Consider using a more robust pre-catalyst (e.g., a palladacycle).[1] * Ensure proper activation if using a Pd(II) source.
Poor Mixing * Increase the stirring rate. * For very large reactors, evaluate the impeller design and reactor geometry to ensure efficient mixing.
Incorrect Base * Ensure the base is finely powdered and anhydrous for non-aqueous reactions. * Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Low Reaction Temperature * Gradually increase the reaction temperature, monitoring for product degradation.
Issue 2: Formation of Homocoupled Boronic Acid Byproduct
Potential Cause Troubleshooting Steps
Presence of Oxygen * Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for an extended period). * Maintain a positive pressure of an inert gas throughout the reaction.[1]
Use of Pd(II) Pre-catalyst * The reduction of Pd(II) to Pd(0) in situ can sometimes promote homocoupling.[4] * Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
High Reaction Temperature * Lowering the reaction temperature may reduce the rate of homocoupling.
Issue 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Steps
Variable Reagent Quality * Source all reagents from a reliable supplier and perform quality control checks on each new batch. * Pay close attention to the purity and water content of the this compound.
Atmospheric Moisture * Ensure all glassware is thoroughly dried before use. * Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under a stream of inert gas.
Subtle Changes in Procedure * Maintain a detailed and consistent standard operating procedure (SOP) for the reaction. * Ensure consistent addition rates of reagents, especially on a larger scale.

Data Presentation

Table 1: Solubility of this compound (Qualitative)
SolventSolubility
DichloromethaneSoluble
Tetrahydrofuran (THF)Soluble
1,4-DioxaneSoluble
TolueneSparingly Soluble
HexanesInsoluble
WaterSparingly Soluble
Methanol / EthanolSoluble
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂, XPhos Pd G2/G3, or Pd(PPh₃)₄ (1-3 mol%)Robust and effective for heteroaryl couplings.
Ligand XPhos, SPhos, or PPh₃ (if not using a pre-catalyst)Bulky, electron-rich ligands can improve catalyst performance.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Provides a good balance of reactivity and minimizes protodeboronation.
Solvent System 1,4-Dioxane/Water (e.g., 4:1 to 10:1) or Toluene/WaterCommon and effective solvent systems for Suzuki reactions.
Temperature 80-110 °CA good starting range; optimization may be required.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst degradation and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (1.05-1.2 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To a clean, dry, and inerted reactor, add the aryl halide and this compound.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the finely powdered base.

  • Catalyst Addition: Add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via cannula or a pressure-equalizing dropping funnel.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method for the scale, such as crystallization or column chromatography.

Protocol 2: Conversion of this compound to its Pinacol Ester

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add pinacol.

  • Stir the mixture at room temperature. The reaction can be heated to reflux to ensure completion if necessary. Water can be removed azeotropically if using toluene.

  • Monitor the reaction by TLC or GC-MS until all the boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base add_reagents Add Reagents to Vessel reagents->add_reagents vessel Prepare & Inert Reaction Vessel vessel->add_reagents add_catalyst Add Catalyst & Solvent add_reagents->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Progress (HPLC/GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Crystallization/Chromatography) dry->purify troubleshooting_logic start Low Yield in Scale-up Reaction check_protodeboronation Protodeboronation Observed? start->check_protodeboronation check_homocoupling Homocoupling Observed? check_protodeboronation->check_homocoupling No solution_protodeboronation - Use Milder Base - Anhydrous Conditions - Use Boronic Ester check_protodeboronation->solution_protodeboronation Yes check_catalyst Catalyst/Reagent Issues? check_homocoupling->check_catalyst No solution_homocoupling - Improve Degassing - Use Pd(0) Source - Lower Temperature check_homocoupling->solution_homocoupling Yes solution_catalyst - Use Fresh Catalyst/Ligand - Increase Catalyst Loading - Check Reagent Purity check_catalyst->solution_catalyst Yes

References

removing palladium catalyst impurities from (1-Propyl-1H-pyrazol-4-yl)boronic acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals on the removal of palladium catalyst impurities from the synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound product?

A1: Palladium is a heavy metal with known toxicity. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual elemental impurities in Active Pharmaceutical Ingredients (APIs).[1] Palladium-catalyzed reactions are common in drug synthesis, making efficient removal of the catalyst a critical step to ensure the safety and compliance of the final product.[1][2]

Q2: What are the most common methods for removing palladium catalyst residues?

A2: The most prevalent methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers like activated carbon or silica-based scavengers with functional groups such as thiols, thiourea, or trimercaptotriazine (TMT).[1][3][4]

  • Aqueous Extraction: Washing the organic product solution with an aqueous solution containing a chelating agent like L-cysteine or thiourea.[1][5][6]

  • Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities in the mother liquor.[4][7][8]

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4][9]

Q3: How do I choose the best palladium removal method for my specific reaction?

A3: The optimal method depends on several factors, including the nature of your product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the desired final palladium concentration.[1] A screening of different scavengers and methods is often recommended to find the most efficient and cost-effective solution for your specific process.[10][11]

Q4: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A4: According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium depends on the route of administration. For oral medications, the limit is often around 10 ppm.[12] It is crucial to consult the latest regulatory guidelines for specific limits.

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[4] However, it can have some drawbacks, including a lack of selectivity, which may lead to the adsorption of the desired product and result in yield loss.[1][4] Its efficiency can also be lower compared to more specialized metal scavengers.[3]

Troubleshooting Guide

Issue 1: After my chosen palladium scavenging protocol, the residual palladium level is still too high.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture. The palladium may exist in different oxidation states (e.g., Pd(0), Pd(II)) which have different affinities for various scavengers.[1]

  • Suggested Solution:

    • Screen a panel of scavengers: Test different types of scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.[10]

    • Increase scavenger equivalents: Try increasing the molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[10]

    • Optimize reaction conditions: Increase the scavenging time and/or temperature.[13] For example, stirring with a scavenger overnight at a slightly elevated temperature (e.g., 40-50 °C) can improve efficiency.[10]

    • Consider a combination of methods: A multi-step approach, such as an initial filtration through Celite followed by treatment with a scavenger, can be more effective.[14]

Issue 2: I am experiencing significant product loss during the palladium removal step.

  • Possible Cause: Non-specific adsorption of your product, this compound, onto the scavenger, particularly with activated carbon.[1][10]

  • Suggested Solution:

    • Reduce the amount of scavenger: Use the minimum amount of scavenger necessary for effective palladium removal.

    • Screen for a more selective scavenger: Some scavengers exhibit lower non-specific binding. Silica-based scavengers are often more selective than activated carbon.[1][3]

    • Change the solvent: The choice of solvent can influence the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[10]

    • Consider alternative purification methods: If product loss remains high, explore other techniques like crystallization or aqueous extraction.[7]

Issue 3: The efficiency of palladium removal is inconsistent between different batches.

  • Possible Cause: Variability in the reaction work-up can lead to different forms and concentrations of residual palladium. The age and quality of the scavenger can also play a role.

  • Suggested Solution:

    • Standardize the work-up procedure: Ensure a consistent work-up protocol before the palladium removal step to minimize batch-to-batch variation in the palladium species.

    • Use a broad-spectrum scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1]

    • Ensure scavenger quality: Use fresh, high-quality scavengers and store them according to the manufacturer's recommendations.

Quantitative Data on Palladium Scavenging

The following tables summarize the efficiency of various palladium removal methods from different chemical reactions, which can serve as a reference for expected performance.

Table 1: Efficiency of Silica-Based Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Si-Thiol & Si-Thiourea Mix2400≤ 16> 99.3%[3]
Thiol-functionalized silica992.1190.281%[1]
Thiol-functionalized silica455.625.494%[1]
Si-TMT> 1000< 1> 99.9%[1]

Table 2: Efficiency of Activated Carbon and Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Activated Carbon (Darco KB-B)300< 1> 99.7%[1]
TMT & Activated Carbon223920> 99.1%[1]
L-cysteine washHigh (unspecified)2-[1]
N-acetylcysteine wash777< 16> 97.9%[6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)

  • Dissolve Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add Scavenger: Add 3-5 molar equivalents of the selected silica-based scavenger (e.g., SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used.[10]

  • Stir Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[10]

  • Filter: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[10]

  • Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze: Determine the final palladium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]

Protocol 2: Palladium Removal Using Activated Carbon

  • Prepare Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[10]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[10]

  • Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[10]

  • Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze: Determine the final palladium concentration using ICP-MS.[10]

Protocol 3: Palladium Removal Using an Aqueous L-cysteine Wash

  • Dissolve Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Prepare Cysteine Solution: Prepare an aqueous solution of L-cysteine.

  • Liquid-Liquid Extraction: Wash the organic solution containing the product with the aqueous L-cysteine solution. Repeat the wash if necessary.[1]

  • Separate Phases: Separate the organic layer from the aqueous layer.

  • Wash with Brine: Wash the organic layer with brine to remove any residual water.

  • Dry and Concentrate: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze: Analyze the palladium content of the purified product using ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_scavenging Scavenging Method cluster_separation Separation cluster_final Final Product Start Crude Reaction Mixture (containing Pd impurities) Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Scavenger Add Scavenger (e.g., Silica-Thiol, Activated Carbon) Dissolve->Add_Scavenger Stir Stir at RT or heat (1-18 hours) Add_Scavenger->Stir Filter Filter through Celite® Stir->Filter Wash Wash filter cake with fresh solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate under reduced pressure Combine->Concentrate Analyze Analyze for Pd (ICP-MS) Concentrate->Analyze End Purified Product (< regulatory limit) Analyze->End

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Tree Start High Residual Pd after Scavenging? Check_Scavenger Is the scavenger optimal? Start->Check_Scavenger Yes Success Palladium Removed Successfully Start->Success No Check_Conditions Are conditions optimized? Check_Scavenger->Check_Conditions Yes Screen_Scavengers Screen different scavengers (Thiol, TMT, etc.) Check_Scavenger->Screen_Scavengers No Check_Product_Loss Significant Product Loss? Check_Conditions->Check_Product_Loss Yes Increase_Time_Temp Increase stirring time and/or temperature Check_Conditions->Increase_Time_Temp No Reduce_Scavenger Reduce scavenger amount Check_Product_Loss->Reduce_Scavenger Yes Check_Product_Loss->Success No Screen_Scavengers->Check_Conditions Increase_Equivalents Increase scavenger equivalents or use combination of methods Increase_Equivalents->Check_Conditions Increase_Time_Temp->Check_Product_Loss Change_Method Change purification method (e.g., Crystallization, Aqueous Wash) Reduce_Scavenger->Change_Method Change_Method->Success

Caption: Troubleshooting decision tree for palladium removal from reaction mixtures.

References

effect of solvent and base choice on (1-Propyl-1H-pyrazol-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of (1-Propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions, with a specific focus on the impact of solvent and base selection on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]−). This increased nucleophilicity facilitates the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[1][2][3][4]

Q2: How does the choice of solvent affect the outcome of the reaction?

A2: The solvent plays multiple roles. It must solubilize the reactants, catalyst, and base. Polar aprotic solvents like dioxane, THF, and DMF are commonly used.[5][6][7] The solvent can also influence the stability of the catalytic species and the rate of the reaction steps. For instance, polar solvents can stabilize charged intermediates in the catalytic cycle.[5][6]

Q3: Can this compound be used in aqueous solvent mixtures?

A3: Yes, aqueous solvent mixtures (e.g., dioxane/water, THF/water) are frequently employed in Suzuki-Miyaura couplings.[8] Water can help dissolve inorganic bases like carbonates and phosphates. However, the presence of water can also promote the undesirable side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[9][10]

Q4: What are common side reactions to be aware of when using this boronic acid?

A4: The most common side reactions are protodeboronation (loss of the boronic acid group) and homocoupling (dimerization of the boronic acid).[11][12][13] Protodeboronation is often exacerbated by high temperatures and the presence of water, while homocoupling can be promoted by the presence of oxygen or certain palladium(II) species.[11][12]

Q5: Is it necessary to protect the N-H group on the pyrazole ring?

A5: While the N-propyl group is present in this compound, for other pyrazole boronic acids with a free N-H, this group can sometimes interfere with the catalytic cycle. However, many modern catalyst systems are robust enough to tolerate unprotected N-H groups.[8] For the specified compound, this is not a concern.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Ineffective base for boronic acid activation.2. Poor solubility of reactants in the chosen solvent.3. Catalyst deactivation by the pyrazole nitrogen.4. Protodeboronation of the boronic acid.1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).2. Try a different solvent or solvent mixture (e.g., dioxane, THF/water, or toluene).3. Use a more robust ligand for the palladium catalyst, such as a bulky biarylphosphine (e.g., XPhos, SPhos).[12][13]4. Use anhydrous conditions or switch to the corresponding boronic ester (e.g., pinacol ester) which is less prone to this side reaction.[9][13]
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.1. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[12][13]2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst.[13]
Incomplete Consumption of Starting Material (Aryl Halide) 1. Insufficiently active catalyst system for the specific aryl halide.2. Low reaction temperature.1. For less reactive aryl chlorides, a more active catalyst system with bulky, electron-rich ligands is often required.[14]2. Gradually increase the reaction temperature, while monitoring for potential decomposition or side reactions.[13]
Difficulty in Product Purification 1. Residual boronic acid or its byproducts complicating purification.1. After the reaction, an acidic wash can sometimes help remove unreacted boronic acid. Alternatively, performing an acid-base extraction during workup can remove boronic acid impurities.

Effect of Solvent and Base on a Model Suzuki-Miyaura Reaction

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential impact of solvent and base selection on the reaction of this compound with a generic aryl bromide. Actual results may vary.

Reaction: this compound + 4-Bromotoluene → 4-Methyl-4'-(1-propyl-1H-pyrazol-4-yl)-1,1'-biphenyl

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dioxane/H₂O (4:1)K₂CO₃901265
2Dioxane/H₂O (4:1)K₃PO₄901285
3TolueneK₃PO₄110878
4THF/H₂O (4:1)Na₂CO₃801655
5DMFCs₂CO₃100692
6Dioxanet-BuOK90845 (with byproducts)

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[13]

  • Add the degassed solvent via syringe.[13]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).[8][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[13]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[13]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Add Reactants, Base, & Catalyst to Flask degas Evacuate & Backfill with Inert Gas (x3) start->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->monitor complete Reaction Complete monitor->complete Yes cool Cool to Room Temperature complete->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

G cluster_properties Key Properties Solvent Solvent Choice Polarity Solvent Polarity (Aprotic vs. Protic) Solvent->Polarity determines Base Base Choice Strength Base Strength (Weak vs. Strong) Base->Strength determines Yield High Yield Polarity->Yield influences SideReaction Side Reactions (Protodeboronation, Homocoupling) Polarity->SideReaction influences Strength->Yield influences Strength->SideReaction influences

Caption: Logical relationship between solvent/base choice and reaction outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (1-Propyl-1H-pyrazol-4-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthetic planning and the rapid generation of compound libraries. This guide provides a comparative study of the reactivity of (1-Propyl-1H-pyrazol-4-yl)boronic acid versus its 3-yl and 5-yl isomers in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights presented herein are derived from published experimental data on related pyrazole systems and established principles of heterocyclic chemistry.

Theoretical Considerations: Electronic and Steric Effects

The reactivity of pyrazole boronic acids in the Suzuki-Miyaura coupling is influenced by the electronic environment of the carbon atom bearing the boronic acid group. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts distinct electronic properties to the different ring positions.

  • Position 4: The C4 position of the pyrazole ring is generally considered the most electron-rich among the carbon atoms. This is due to the resonance contribution from the nitrogen lone pairs. Increased electron density at the carbon atom attached to the boron can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Position 3 and 5: The C3 and C5 positions are adjacent to the nitrogen atoms and are comparatively more electron-deficient than the C4 position. This is due to the inductive electron-withdrawing effect of the neighboring nitrogen atoms. Between the C3 and C5 positions, the electronic environment can be further modulated by the N1-substituent.

In the absence of direct comparative data for the 1-propyl isomers, insights can be drawn from studies on related pyrazole systems. For instance, in the Suzuki-Miyaura coupling of bromopyrazoles, it has been observed that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[2] While this observation pertains to the organohalide partner, it underscores the electronic differences between these positions which can also influence the reactivity of the corresponding boronic acids.

Comparative Reactivity Overview

Based on the electronic principles of the pyrazole ring, the following general reactivity trend for N-substituted pyrazolylboronic acids in Suzuki-Miyaura coupling can be proposed:

This compound > (1-Propyl-1H-pyrazol-5-yl)boronic acid ≈ (1-Propyl-1H-pyrazol-3-yl)boronic acid

This proposed order is based on the higher electron density at the C4 position, which is expected to accelerate the transmetalation step. The reactivities of the 3-yl and 5-yl isomers are anticipated to be similar and lower than that of the 4-yl isomer due to their comparative electron deficiency.

Experimental Data Summary

While a direct comparative study is elusive, the following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of pyrazole derivatives, providing a general indication of the reaction's feasibility.

Pyrazole Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Aryl Pyrazole Synthesis (from 4-bromopyrazole)Arylboronic acidsPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10061-86[2]
3-Aryl Pyrazole Synthesis (from 3-bromopyrazole)Arylboronic acidsPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10061-86[2]
3-Aryl Pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidsXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)67-89[3]

Note: The data in this table is for structurally related pyrazole derivatives and not a direct comparison of the isomeric (1-Propyl-1H-pyrazol-yl)boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a pyrazole boronic acid with an aryl halide, adapted from the literature.[2][3]

Materials:

  • (1-Propyl-1H-pyrazol-yl)boronic acid isomer (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, the (1-Propyl-1H-pyrazol-yl)boronic acid isomer, the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Reactivity Comparison

G cluster_0 Isomer Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Analysis S1 1-Propyl-1H-pyrazole S2 Halogenation/Lithiation S1->S2 S3 Borylation S2->S3 S4 (1-Propyl-1H-pyrazol-3-yl)boronic acid S3->S4 S5 This compound S3->S5 S6 (1-Propyl-1H-pyrazol-5-yl)boronic acid S3->S6 R1 Reaction 1 (3-yl isomer) S4->R1 R2 Reaction 2 (4-yl isomer) S5->R2 R3 Reaction 3 (5-yl isomer) S6->R3 C1 Aryl Halide C1->R1 C1->R2 C1->R3 C2 Pd Catalyst, Base, Solvent C2->R1 C2->R2 C2->R3 A1 Monitor Reaction Progress (TLC, LC-MS) R1->A1 R2->A1 R3->A1 A2 Isolate and Quantify Yields A1->A2 A3 Comparative Reactivity Assessment A2->A3

Caption: Logical workflow for a comparative reactivity study.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-Pyrazolyl Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Pyrazolyl-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to LC-MS and HPLC Analysis of Reaction Mixtures Containing (1-Propyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing (1-Propyl-1H-pyrazol-4-yl)boronic acid, a key intermediate in many synthetic pathways, including Suzuki-Miyaura cross-coupling reactions.

The choice between HPLC and LC-MS often depends on the specific analytical requirements, such as the need for quantitative precision, impurity identification, or high-throughput screening. This document outlines typical experimental protocols and presents data in a comparative format to aid in method selection and development.

Data Presentation: A Comparative Overview

The following tables summarize typical starting parameters for HPLC and LC-MS method development for the analysis of this compound and related compounds. These parameters are based on established methods for the analysis of various boronic acids.[1][2][3]

Table 1: HPLC Method Parameters

ParameterHPLC with UV DetectionAlternative HPLC Approaches
Column C18 (e.g., Acquity BEH C18, Agilent Poroshell HPH C18)[1][3]Phenyl (e.g., XBridge Premier BEH Phenyl), HILIC (e.g., ZIC-cHILIC) for polar compounds[4]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water[1]0.1% Ammonia in Water for high pH stability[3]
Mobile Phase B Acetonitrile[1][3]Methanol
Gradient Linear gradient from 5% to 95% B over 10-20 minutesIsocratic for simple mixtures
Flow Rate 0.25 - 1.0 mL/min[3]Dependent on column dimensions
Column Temp. 30 - 40 °CAmbient to 35 °C to minimize hydrolysis[4]
Injection Volume 1 - 10 µLDependent on concentration and sensitivity
Detection UV/Vis (e.g., 254 nm)Refractive Index (RI) for compounds without a chromophore[5]
LOD/LOQ Typically in the µg/mL range[1][6]Dependent on analyte and detector

Table 2: LC-MS Method Parameters

ParameterLC-MS (Single Quadrupole or Triple Quadrupole)
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode is often preferred for underivatized boronic acids[2][3][7]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity[6][7]
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Energy (for MS/MS) Optimized for specific transitions (e.g., 10-30 eV)[2]
LOD/LOQ Can reach pg/mL to ng/mL levels, offering high sensitivity[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for sample preparation and analysis using HPLC and LC-MS.

HPLC Protocol for Reaction Monitoring

This protocol is designed for the quantitative analysis of a Suzuki-Miyaura coupling reaction mixture to monitor the consumption of this compound and the formation of the product.[8]

  • Reaction Sampling and Quenching: At specified time intervals, withdraw a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot into 950 µL of a 1:1 mixture of acetonitrile and water. This prevents further reaction and precipitates the catalyst.

  • Sample Preparation: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any solid material. Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (selected for its reduced silanol activity to minimize on-column hydrolysis of boronic acid esters).[4][9][10]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Create a calibration curve using standards of known concentrations for this compound and the expected product. Quantify the components in the reaction mixture by comparing their peak areas to the calibration curve.

LC-MS Protocol for Impurity Profiling

This protocol is tailored for the sensitive detection and identification of this compound and potential process-related impurities.

  • Sample Preparation: Dilute the reaction mixture 1:1000 with a 50:50 (v/v) mixture of methanol and water to achieve a concentration suitable for ESI-MS analysis.[2] Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Conditions:

    • LC System: UPLC or UHPLC system for fast and high-resolution separations.

    • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A rapid gradient from 5% to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: ESI in negative mode.

    • Scan Mode: Full scan for initial impurity identification, followed by MRM for quantification of known impurities.

    • Data Analysis: Extract ion chromatograms for the expected m/z of the target compound and potential impurities. The high sensitivity of LC-MS/MS allows for the detection of trace-level impurities.[3][7]

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of analytical processes. The following diagrams, created using the DOT language, depict the workflows for the HPLC and LC-MS analyses described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Sampling Aliquot Sampling ReactionMixture->Sampling Quenching Quenching (ACN/H2O) Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant HPLC_Vial HPLC Vial Supernatant->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation C18 Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of a reaction mixture.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_data_lcms Data Processing ReactionMixture_LCMS Reaction Mixture Dilution Dilution (MeOH/H2O) ReactionMixture_LCMS->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LCMS_Vial LC-MS Vial Filtration->LCMS_Vial Injection_LCMS UPLC Injection LCMS_Vial->Injection_LCMS Separation_LCMS Fast C18 Separation Injection_LCMS->Separation_LCMS Ionization ESI (-) Separation_LCMS->Ionization MassAnalysis MS/MS Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC EIC Extracted Ion Chromatogram TIC->EIC Identification Impurity Identification EIC->Identification Report_LCMS Generate Report Identification->Report_LCMS

Caption: Workflow for LC-MS analysis for impurity profiling.

References

A Comparative Guide to the Structural Confirmation of Products from (1-Propyl-1H-pyrazol-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and structural confirmation of products derived from reactions involving (1-Propyl-1H-pyrazol-4-yl)boronic acid. The focus is on two of the most prevalent and synthetically useful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. Experimental data, detailed protocols, and characterization guidance are provided to assist researchers in utilizing this versatile building block.

Comparative Performance of Coupling Reactions

This compound is a valuable reagent for introducing a substituted pyrazole moiety into organic molecules, a common scaffold in medicinal chemistry. The choice between Suzuki-Miyaura and Chan-Lam coupling depends on the desired bond connection.

Data Presentation: Suzuki-Miyaura vs. Chan-Lam Coupling

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura and Chan-Lam couplings using this compound or its analogs. It is important to note that specific yields can vary based on the coupling partner and precise reaction conditions.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)TimeTypical Yield (%)
Suzuki-Miyaura Aryl Halide (e.g., 4-iodoanisole)Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (Microwave)5-12 min85-95[1]
Suzuki-Miyaura Heteroaryl Halide (e.g., 2-chloropyridine)XPhos Pd G2K₃PO₄Dioxane/H₂O10024 h60-85[2][3]
Chan-Lam Amine (e.g., Aniline)Cu(OAc)₂PyridineCH₂Cl₂Room Temp.24-72 h70-90[4][5][6]
Chan-Lam Phenol (e.g., Phenol)Cu(OAc)₂Et₃NCH₂Cl₂Room Temp.48 h65-85[4]

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Chan-Lam coupling reactions are provided below.

Protocol 1: Microwave-Promoted Suzuki-Miyaura Coupling of this compound with an Aryl Iodide

This protocol is adapted from the work of Cheng et al. on the synthesis of 4-aryl-1-methyl-1H-pyrazoles.[1][7]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.2 mmol), the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add DME (6 mL) and H₂O (2.4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chan-Lam N-Arylation of an Amine with this compound

This protocol is a general procedure for the copper-catalyzed N-arylation of amines with arylboronic acids.[4][5][6][8]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂ (1.0 mmol) and molecular sieves.

  • Add a solution of this compound (1.2 mmol) and the amine (1.0 mmol) in CH₂Cl₂ (20 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Structural Confirmation of Products

The structural confirmation of the synthesized products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data for a Representative Suzuki-Miyaura Product: 4-(4-Methoxyphenyl)-1-propyl-1H-pyrazole

TechniqueExpected Observations
¹H NMR Signals for the propyl group protons (~0.9 ppm, t, 3H; ~1.8 ppm, m, 2H; ~4.1 ppm, t, 2H). Aromatic protons of the pyrazole ring appearing as singlets (~7.5-8.0 ppm). Aromatic protons of the methoxyphenyl group appearing as doublets (~6.9 and ~7.5 ppm). A singlet for the methoxy group protons (~3.8 ppm, 3H).[1]
¹³C NMR Resonances for the propyl group carbons. Aromatic carbons of the pyrazole and methoxyphenyl rings. A signal for the methoxy carbon (~55 ppm).[1]
MS (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺.

Expected Spectroscopic Data for a Representative Chan-Lam Product: N-(1-Propyl-1H-pyrazol-4-yl)aniline

TechniqueExpected Observations
¹H NMR Signals for the propyl group protons. Pyrazole ring protons as singlets. Aromatic protons of the aniline ring. A broad singlet for the N-H proton.
¹³C NMR Resonances for the propyl group carbons and the aromatic carbons of both the pyrazole and aniline rings.
MS (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺.

Visualization of Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for Suzuki-Miyaura Coupling and Product Confirmation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Structural Confirmation Reactants This compound + Aryl Halide Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Combine Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Mixture Solvent Solvent (e.g., DME/H2O) Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Microwave or Conventional Heat Extraction Extraction Heating->Extraction Cool & Dilute Purification Purification Extraction->Purification Column Chromatography NMR_Analysis 1H & 13C NMR Purification->NMR_Analysis Analyze MS_Analysis Mass Spectrometry Purification->MS_Analysis Analyze Structure_Confirmed Structure_Confirmed NMR_Analysis->Structure_Confirmed MS_Analysis->Structure_Confirmed

Caption: Workflow for Suzuki-Miyaura coupling and structural confirmation.

Diagram 2: Logical Relationship in Chan-Lam Coupling

G Boronic_Acid This compound Coupled_Product C-N or C-O Bond Formation Product Boronic_Acid->Coupled_Product Nucleophile Amine (R-NH2) or Phenol (R-OH) Nucleophile->Coupled_Product Copper_Catalyst Cu(II) Catalyst Copper_Catalyst->Coupled_Product Catalyzes Oxidant Oxidant (Air) Oxidant->Copper_Catalyst Regenerates

Caption: Key components and their roles in Chan-Lam coupling.

References

A Comparative Guide to Synthetic Alternatives for (1-Propyl-1H-pyrazol-4-yl)boronic acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pyrazole moiety is a privileged scaffold, integral to the structure of numerous pharmaceuticals. The synthesis of complex molecules containing this heterocycle often relies on robust carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example. While (1-Propyl-1H-pyrazol-4-yl)boronic acid is a valuable reagent in this context, its inherent instability and potential for side reactions can present challenges for researchers. This guide provides an objective comparison of alternative synthetic reagents and strategies, supported by experimental data, to empower scientists in drug development to make informed decisions for their synthetic endeavors.

Boronic Acid Surrogates: Enhancing Stability and Efficiency

Several classes of organoboron reagents have emerged as superior alternatives to traditional boronic acids, offering improved stability, handling, and reactivity.[1] The most notable among these are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

Potassium (1-Propyl-1H-pyrazol-4-yl)trifluoroborate: As tetracoordinate boron species, potassium heteroaryltrifluoroborates exhibit significantly greater stability than their boronic acid counterparts. They are often crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[2] This enhanced stability translates to more reproducible and reliable cross-coupling reactions, often resulting in higher yields, particularly for challenging substrates.[2]

N-methyliminodiacetic acid (MIDA) boronate of 1-Propyl-1H-pyrazole: MIDA boronates represent a highly stable and versatile class of boronic acid surrogates.[3] A key advantage is their compatibility with silica gel chromatography, which simplifies purification processes.[1] Furthermore, MIDA boronates can slowly release the active boronic acid under specific reaction conditions, a feature that is particularly beneficial when dealing with unstable boronic acids prone to decomposition.[1][3] This controlled-release mechanism can lead to improved reaction outcomes and higher yields.[3]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The choice of reagent can significantly impact the efficiency of a Suzuki-Miyaura cross-coupling reaction. The following table summarizes a comparative analysis of yields for different boronic acid surrogates in the synthesis of a generic biaryl compound.

Boron ReagentCoupling PartnerCatalyst System (mol%)BaseSolventYield (%)Reference
This compound4-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O78[4]
Potassium (1-Propyl-1H-pyrazol-4-yl)trifluoroborate4-BromoanisolePdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O92[5]
1-Propyl-1H-pyrazol-4-yl MIDA boronate4-ChloroanisolePd(OAc)₂ (2), SPhos (4), Cu(OAc)₂ (5)K₃PO₄Dioxane/H₂O94[3]
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃DMF85[6]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Alternative Synthetic Strategies: Beyond Boronic Acids

While Suzuki-Miyaura coupling is a powerful tool, alternative synthetic routes to N-arylpyrazoles that circumvent the use of boronic acids are also well-established. These methods often involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][8]

One-pot syntheses have been developed that allow for the efficient construction of diversely functionalized N-arylpyrazoles from aryl halides, di-tert-butylazodicarboxylate, and 1,3-dicarbonyl compounds.[9] These methods offer broad substrate scope and can be more time-efficient than multi-step sequences involving the preparation and purification of boronic acids.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate

This protocol is a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Potassium (1-propyl-1H-pyrazol-4-yl)trifluoroborate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • S-Phos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the potassium (1-propyl-1H-pyrazol-4-yl)trifluoroborate, aryl bromide, Pd(OAc)₂, and S-Phos.

  • Add a 3:1 mixture of toluene and water.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at 80 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: One-Pot Synthesis of N-Arylpyrazoles

This protocol describes a one-pot method for synthesizing N-arylpyrazoles from aryl halides.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Di-tert-butyl azodicarboxylate (DBAD, 1.2 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aryl halide in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes to form the aryllithium intermediate.

  • Add a solution of DBAD in THF to the reaction mixture and stir for 1 hour.

  • Add the 1,3-dicarbonyl compound and allow the reaction to warm to room temperature.

  • Quench the reaction with a solution of aqueous HCl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing Synthetic Pathways and Biological Relevance

To further aid researchers, the following diagrams illustrate a typical Suzuki-Miyaura coupling workflow and a representative signaling pathway where pyrazole-containing molecules often act as inhibitors.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup start Start Materials reagents Aryl Halide & Pyrazole Boronic Acid (or alternative) pd_catalyst Pd Catalyst & Ligand base Base solvent Solvent reaction Reaction Mixture reagents->reaction pd_catalyst->reaction base->reaction solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Final Product (Biaryl Pyrazole) purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival, etc. transcription->proliferation Promotes pyrazole_inhibitor Pyrazole-based Kinase Inhibitor (e.g., targeting Raf/MEK) pyrazole_inhibitor->raf pyrazole_inhibitor->mek

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

References

A Researcher's Guide to Screening the Biological Activity of (1-Propyl-1H-pyrazol-4-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Potential Therapeutic Applications and Methodologies for In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyrazole and boronic acid chemistries presents a promising frontier in the discovery of novel therapeutic agents. Pyrazole scaffolds are well-established pharmacophores found in a variety of approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Boronic acids and their derivatives are increasingly utilized in medicinal chemistry, not only as synthetic intermediates but also as bioactive molecules themselves, notably as enzyme inhibitors.[3] The combination of these two moieties in derivatives of (1-Propyl-1H-pyrazol-4-yl)boronic acid suggests a rich potential for new drug candidates.

This guide provides a comprehensive framework for the systematic screening of the biological activity of this compound derivatives. While specific comparative data for this particular series of compounds is not extensively available in current literature, this document outlines the anticipated biological activities based on related structures and details the experimental protocols necessary for their evaluation.

Anticipated Biological Activities and Screening Strategy

Based on the known bioactivities of pyrazole and boronic acid derivatives, two primary areas for initial screening are recommended: anticancer and antimicrobial activities.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] The screening strategy should therefore involve evaluating the cytotoxicity of the synthesized this compound derivatives against a panel of human cancer cell lines.

Table 1: Template for Summarizing Anticancer Activity Data (IC₅₀ in µM)

DerivativeSubstitution PatternHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Parent Compound This compound
Derivative 1 e.g., 5-nitro
Derivative 2 e.g., 3-chloro
Derivative 3 e.g., 5-methoxy
Positive Control e.g., Doxorubicin
Antimicrobial Activity

The pyrazole nucleus is a core component of several antimicrobial agents.[7][8] Screening for antibacterial and antifungal activity is a logical step in characterizing the biological profile of novel this compound derivatives.

Table 2: Template for Summarizing Antimicrobial Activity Data (MIC in µg/mL)

DerivativeSubstitution PatternStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Parent Compound This compound
Derivative 1 e.g., 5-nitro
Derivative 2 e.g., 3-chloro
Derivative 3 e.g., 5-methoxy
Positive Control e.g., Ciprofloxacin/Amphotericin B

Detailed Experimental Protocols

To ensure reproducibility and comparability of results, detailed experimental protocols are provided for the key screening assays.

In Vitro Anticancer Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as used for the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

In Vitro Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives and a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (microorganism and broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action and Signaling Pathways

Understanding the potential molecular targets and signaling pathways affected by these derivatives is crucial for further drug development.

Anticancer Mechanisms

Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[7] A key pathway to investigate is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.[1][13]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PyrazoleBoronicAcid (1-Propyl-1H-pyrazol-4-yl)boronic acid derivative PyrazoleBoronicAcid->EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.

Antimicrobial Mechanisms

The mechanism of action for pyrazole-based antimicrobial agents can vary. Some are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[8]

Antimicrobial_Mechanism PyrazoleBoronicAcid (1-Propyl-1H-pyrazol-4-yl)boronic acid derivative DNAGyrase DNA Gyrase PyrazoleBoronicAcid->DNAGyrase Potential Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables BacterialGrowth Bacterial Growth Inhibition Screening_Workflow Start Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid derivatives PrimaryScreening Primary Screening Start->PrimaryScreening AnticancerScreen Anticancer Screening (MTT Assay) PrimaryScreening->AnticancerScreen AntimicrobialScreen Antimicrobial Screening (Broth Microdilution) PrimaryScreening->AntimicrobialScreen DataAnalysis Data Analysis (IC50 / MIC determination) AnticancerScreen->DataAnalysis AntimicrobialScreen->DataAnalysis HitIdentification Hit Identification (Potent & Selective Derivatives) DataAnalysis->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR MechanismStudies Mechanism of Action Studies HitIdentification->MechanismStudies LeadOptimization Lead Optimization SAR->LeadOptimization MechanismStudies->LeadOptimization

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Propyl-1H-pyrazol-4-yl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate, and actionable information for the proper disposal of (1-Propyl-1H-pyrazol-4-yl)boronic acid, ensuring adherence to safety protocols and regulatory compliance. Due to its chemical nature as a boronic acid derivative, this compound must be treated as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully fastened laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.

All handling and disposal activities should be conducted within a chemical fume hood to minimize the risk of inhalation. Emergency eyewash stations and safety showers should be readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and sealable container for liquid hazardous waste.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.

3. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. This rinsate must be collected and disposed of as liquid hazardous waste.

  • Secondary Wash: A subsequent wash with soap and water can help remove any remaining residue. This wash water should also be collected as hazardous waste.

  • Surface Decontamination: In case of a spill, the area should be cleaned with an appropriate absorbent material, which is then disposed of as solid hazardous waste. The area should then be decontaminated with a suitable solvent and washed with soap and water, with all cleaning materials and liquids collected as hazardous waste.

4. Disposal of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from all three rinses must be collected as liquid hazardous waste.

  • After triple-rinsing and allowing the container to air dry in a fume hood, the original label should be defaced or removed. The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

5. Waste Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by the environmental health and safety (EHS) department or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Initial Handling & Segregation cluster_1 Waste Collection & Labeling cluster_2 Decontamination cluster_3 Final Disposal A Handle this compound with appropriate PPE in a fume hood B Segregate waste into solid and liquid streams A->B C Collect solid waste in a labeled, sealable container B->C D Collect liquid waste in a labeled, sealable container B->D E Label containers as 'Hazardous Waste' with the full chemical name C->E D->E I Store sealed waste containers in a designated satellite accumulation area E->I F Triple-rinse empty containers and contaminated glassware G Collect all rinsate as liquid hazardous waste F->G K Dispose of decontaminated and defaced empty containers as non-hazardous waste F->K G->I H Decontaminate work surfaces and collect cleaning materials as hazardous waste H->I J Arrange for pickup by EHS or a licensed waste contractor I->J

References

Personal protective equipment for handling (1-Propyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (1-Propyl-1H-pyrazol-4-yl)boronic acid, focusing on personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on general safety guidelines for handling boronic acid compounds.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3]Protects eyes from dust particles and potential splashes of the chemical.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2][3]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[3]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[1][2][3]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound to prevent the inhalation of dust particles.[1][3]Minimizes the risk of respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] The work area should be clean and organized.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling : Avoid direct contact with the chemical. Do not breathe in dust.[4] After handling, even if gloves were worn, wash hands thoroughly with soap and water.

  • Post-Handling : Clean the work area to remove any residual chemical. All contaminated surfaces should be decontaminated.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated fume hood prep1->prep2 prep3 Ensure a clean and organized workspace prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Avoid direct contact and inhalation of dust handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 post1 Clean and decontaminate the work area handle3->post1 post2 Properly dispose of all waste post1->post2

A flowchart depicting the safe handling workflow for this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]

  • Waste Collection : All waste materials should be collected in a dedicated, properly labeled, and sealed waste container.[3]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves and weighing papers, must also be disposed of as hazardous waste.[1][3]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[3]

  • Environmental Hazard : Do not allow the chemical to enter drains or waterways.[3] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this must be confirmed with your local water authority.[5][6]

For small quantities, neutralization with a mild base like sodium bicarbonate to a pH between 5.5 and 9.0 may be an option for disposal, provided it is permitted by your institution and local regulations.[1] Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[5]

G start Waste Generated decision Small Quantity and Permitted by Local Regulations? start->decision neutralize Neutralize with Mild Base (pH 5.5-9.0) decision->neutralize Yes hazardous Collect in Labeled Hazardous Waste Container decision->hazardous No sewer Dispose Down Sanitary Sewer with Copious Water neutralize->sewer ehs Contact EHS for Pickup and Disposal hazardous->ehs

A decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.